Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)12-6(3)9-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJNXKDPFUQGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427800 | |
| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23000-15-9 | |
| Record name | Ethyl 2,5-dimethyl-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23000-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
CAS Number: 23000-15-9
This technical guide provides a comprehensive overview of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates methodologies and data from closely related 2,5-disubstituted oxazole-4-carboxylate analogues to provide a broader context for its potential synthesis, characterization, and application.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23000-15-9 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃ | [2] |
| Molecular Weight | 169.18 g/mol | |
| IUPAC Name | This compound | [2] |
Synthesis and Experimental Protocols
A definitive, peer-reviewed synthesis protocol for this compound is not detailed in the surveyed literature. However, the synthesis of 2,5-disubstituted oxazole-4-carboxylates can be generally achieved through the cyclization of N,O-acetals derived from diethyl mesoxalate (DEMO) and acid amides.[3] An illustrative workflow for this class of reactions is provided below.
General Synthetic Workflow for 2,5-Disubstituted Oxazole-4-carboxylates
Experimental Details for a Related Synthesis (N,1,1-Tricarbonylated Propargylamines): [3]
-
N,O-Acetal Preparation: To a solution of diethyl mesoxalate (10.0 mmol) in toluene (40 mL), an acid amide (10.0 mmol) is added. The mixture is then processed as described in the cited literature to form the N,O-acetal.
-
Reaction with Lithium Acetylide: The N,O-acetal is reacted with lithium acetylide. The reaction yield can be sensitive to the stoichiometry of the reagents and the solvation of the lithium acetylide. Optimal conditions may involve using a slight excess of the acetylide at low temperatures (e.g., -78 °C).
-
Cyclization: The resulting propargylamine intermediate undergoes ring closure upon treatment with butyllithium or by heating with ammonium acetate to yield the final 2,5-disubstituted oxazole-4-carboxylate.
Spectroscopic Characterization
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. One major supplier notes that analytical data is not collected for this particular chemical.[4] For reference, characteristic spectral data for related oxazole structures are often found in studies detailing their synthesis and characterization.[5][6][7]
Biological Activity and Drug Development Potential
The oxazole scaffold is a prominent feature in many biologically active compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8]
Derivatives of 2,5-disubstituted oxazole-4-carboxylic acids have been isolated from natural sources, such as the plant pathogenic fungus Phoma macrostoma, and have demonstrated antimicrobial and anti-biofilm activities.[9][10] For instance, some of these compounds have shown inhibitory effects on the biofilm formation of Staphylococcus aureus.[9][10]
Logical Relationship of Oxazole Derivatives in Drug Discovery
While the direct biological activity of this compound has not been reported, its structural similarity to these bioactive compounds suggests it could be a valuable building block or a candidate for screening in drug discovery programs. The general class of isoxazole and oxazole derivatives has been investigated for fungicidal and herbicidal activities.[5][11]
References
- 1. scbt.com [scbt.com]
- 2. This compound - C8H11NO3 | CSSB00000051424 [chem-space.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. cenmed.com [cenmed.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
Technical Guide: Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described methodology is based on a robust and efficient two-step sequence commencing with the selective chlorination of ethyl acetoacetate, followed by a classical Hantzsch-type oxazole synthesis. This guide presents detailed experimental protocols, quantitative data summaries for each synthetic step, and a logical workflow diagram to ensure reproducibility and facilitate implementation in a laboratory setting.
Introduction
The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its unique electronic and structural properties contribute to a wide range of biological activities, making it a key building block in the design of novel therapeutics. This compound, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures. The synthetic route detailed herein employs the Hantzsch oxazole synthesis, a reliable and well-established method for the construction of the oxazole core via the cyclocondensation of an α-haloketone and an amide. The overall synthetic strategy is outlined below.
Synthetic Workflow
The synthesis of the target compound is achieved through a two-step process. First, ethyl acetoacetate is chlorinated at the α-position using sulfuryl chloride to yield the key intermediate, ethyl 2-chloroacetoacetate. This intermediate is then subjected to a cyclocondensation reaction with acetamide, which provides the desired this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloroacetoacetate
This procedure details the selective α-chlorination of ethyl acetoacetate using sulfuryl chloride.
Materials and Reagents:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (optional, as solvent)
-
Sodium bicarbonate (saturated aq. solution)
-
Brine (saturated aq. solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask charged with ethyl acetoacetate (1.0 eq), cool the flask to a temperature between -5 to 10 °C using an ice-water bath.[1]
-
Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred ethyl acetoacetate, maintaining the internal temperature within the specified range.
-
After the addition is complete, allow the reaction mixture to slowly warm to 20-25 °C and continue stirring for 4 hours.[1]
-
Upon completion of the reaction, as monitored by TLC or GC, slowly reduce the pressure to remove residual acidic gases (HCl and SO₂), which can be neutralized by passing through a sodium hydroxide solution.[1]
-
The crude product can be purified by vacuum distillation to yield pure ethyl 2-chloroacetoacetate.
Step 2: Synthesis of this compound
This protocol describes the Hantzsch-type cyclocondensation of ethyl 2-chloroacetoacetate with acetamide.
Materials and Reagents:
-
Ethyl 2-chloroacetoacetate
-
Acetamide
-
Ethanol or another suitable solvent
-
Sodium carbonate or another suitable base
-
Ethyl acetate (for extraction)
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.0-1.2 eq) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate to neutralize any acid, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions for the Synthesis of Ethyl 2-chloroacetoacetate
| Parameter | Value/Description | Reference |
| Starting Material | Ethyl acetoacetate | [1] |
| Reagent | Sulfuryl Chloride | [1] |
| Molar Ratio (Start:Reagent) | 1 : 1.0-1.1 | [1] |
| Solvent | None (Neat) | [1] |
| Temperature | -5 to 10 °C (addition), then 20-25 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Work-up | Vacuum removal of gases, then distillation | [1] |
| Typical Yield | High | [1] |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound
| Parameter | Value/Description | Reference |
| Starting Material | Ethyl 2-chloroacetoacetate | General Hantzsch |
| Reagent | Acetamide | General Hantzsch |
| Molar Ratio (Start:Reagent) | 1 : 1.0-1.2 | General Hantzsch |
| Solvent | Ethanol | General Hantzsch |
| Temperature | Reflux | General Hantzsch |
| Reaction Time | Monitored by TLC | General Hantzsch |
| Work-up | Extractive work-up with base wash | General Hantzsch |
| Purification | Column chromatography or recrystallization | General Hantzsch |
| Typical Yield | Moderate to Good | General Hantzsch |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The presented two-step synthetic route is based on established and reliable chemical transformations, ensuring a high degree of success for researchers in the field. The inclusion of comprehensive experimental protocols, tabulated quantitative data, and a clear workflow diagram is intended to support the efficient and reproducible synthesis of this important heterocyclic intermediate for applications in drug discovery and development.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family, a class of molecules known for its diverse applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this specific carboxylate derivative. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar oxazole derivatives to provide a well-rounded profile. The guide includes tabulated summaries of its properties, a detailed plausible experimental protocol for its synthesis, and a discussion of its expected reactivity and potential biological significance.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | Chemspace[1] |
| Molecular Weight | 169.18 g/mol | Chemspace[1] |
| CAS Number | 23000-15-9 | ChemicalBook[2] |
| Physical Form | Solid | N/A |
| IUPAC Name | This compound | Chemspace[1] |
Table 2: Predicted Physical Properties
Quantitative physical data such as melting point, boiling point, and density for this compound are not consistently reported. The table below presents data for a structurally related compound, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, to provide an estimate.
| Property | Predicted Value (for the corresponding carboxylic acid) | Source |
| Melting Point | N/A | Multiple sources state "n/a"[3][4] |
| Boiling Point | N/A | Multiple sources state "n/a"[3][4] |
| Density | N/A | Multiple sources state "n/a"[3][4] |
| Purity | 98% (for the corresponding carboxylic acid) | CymitQuimica[5] |
| Color/Form | Solid (for the corresponding carboxylic acid) | CymitQuimica[5] |
Spectroscopic Data (Predicted)
Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, based on the known spectra of other substituted oxazoles, the following characteristic signals can be predicted.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR | * Ethyl group: A quartet around 4.3-4.4 ppm (O-CH₂) and a triplet around 1.3-1.4 ppm (CH₃). * Methyl groups: Two singlets for the methyl groups at positions 2 and 5 of the oxazole ring, likely in the range of 2.2-2.6 ppm. |
| ¹³C NMR | * Carbonyl carbon: A signal in the range of 160-165 ppm. * Oxazole ring carbons: Signals for C2, C4, and C5 of the oxazole ring, typically appearing between 120-160 ppm. * Ethyl group carbons: Signals around 60-62 ppm (O-CH₂) and 14-15 ppm (CH₃). * Methyl group carbons: Signals for the two methyl groups attached to the oxazole ring. |
| IR Spectroscopy | * C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹. * C=N stretch (oxazole ring): An absorption band around 1650-1680 cm⁻¹. * C-O stretch (ester and oxazole ring): Absorption bands in the region of 1000-1300 cm⁻¹. |
| Mass Spectrometry | * Molecular Ion Peak (M⁺): Expected at m/z = 169. |
Experimental Protocols: Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and widely used method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis . This method involves the cyclodehydration of an α-acylamino ketone.
Plausible Synthesis via Robinson-Gabriel Method
Reaction Scheme:
Caption: Plausible Robinson-Gabriel synthesis of the target compound.
Step 1: Synthesis of the α-acylamino ketone precursor (Ethyl 2-acetamido-3-oxobutanoate)
-
To a solution of ethyl 2-amino-3-oxobutanoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add one equivalent of a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add one equivalent of acetyl chloride or acetic anhydride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-acetamido-3-oxobutanoate.
Step 2: Cyclodehydration to form this compound
-
Dissolve the purified ethyl 2-acetamido-3-oxobutanoate in a suitable solvent.
-
Add a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid.
-
Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the functionalities present in its structure: the oxazole ring, the ester group, and the methyl substituents.
-
Oxazole Ring: The oxazole ring is an aromatic heterocycle, but it is less aromatic than benzene. It can undergo electrophilic substitution, although it is generally less reactive than pyrroles and furans. The electron-withdrawing nature of the ester group at position 4 will further deactivate the ring towards electrophilic attack. The ring can also be susceptible to nucleophilic attack, particularly at the C2 position.
-
Ester Group: The ethyl carboxylate group can undergo typical ester reactions such as hydrolysis (acidic or basic) to the corresponding carboxylic acid (2,5-dimethyl-1,3-oxazole-4-carboxylic acid), amidation to form amides, and reduction to the corresponding primary alcohol.
-
Methyl Groups: The methyl groups at positions 2 and 5 are generally unreactive but can potentially undergo radical substitution under harsh conditions.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of oxazole have been reported to exhibit a wide range of activities including:
-
Antimicrobial and Antifungal Activity: Many oxazole-containing compounds have shown potent activity against various bacterial and fungal strains.[6]
-
Anti-inflammatory Activity: Certain oxazole derivatives have been investigated for their anti-inflammatory properties.
-
Anticancer Activity: The oxazole moiety is found in several natural and synthetic compounds with cytotoxic activity against cancer cell lines.
Given these precedents, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further derivatization of the ester group or modification of the oxazole ring could lead to the development of new drug candidates.
Experimental Workflows
As no specific experimental workflows involving this compound are documented, a general workflow for the synthesis and characterization of a novel oxazole derivative is presented below.
References
- 1. This compound - C8H11NO3 | CSSB00000051424 [chem-space.com]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. This compound | 23000-15-9 [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole class of molecules. Oxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide aims to provide a comprehensive overview of the molecular structure of this compound, drawing upon available chemical data and general knowledge of oxazole chemistry. However, it is important to note that detailed, publicly available experimental data, including specific spectroscopic analyses and a reproducible synthesis protocol for this exact molecule, is limited. This guide will, therefore, focus on the theoretical aspects of its structure, predicted properties, and potential synthetic pathways based on established oxazole synthesis methodologies.
Molecular Structure and Chemical Properties
This compound possesses a core 1,3-oxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The systematic IUPAC name for this compound is this compound.[1] Its molecular formula is C₈H₁₁NO₃, and it has a molecular weight of 169.18 g/mol .[1]
The structure consists of the following key features:
-
1,3-Oxazole Ring: A planar, aromatic heterocyclic system that forms the core of the molecule.
-
Methyl Groups: Two methyl groups are attached to the oxazole ring at positions 2 and 5.
-
Ethyl Carboxylate Group: An ethyl ester functional group is attached at position 4 of the oxazole ring.
A 2D representation of the molecular structure is provided below:
References
Spectroscopic Data for Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate: A Technical Guide
Disclaimer: As of December 2025, publicly available experimental spectroscopic data (NMR, IR, MS) for Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is limited. Commercial suppliers of this compound indicate that analytical data is not routinely collected.[1] Therefore, the data presented in this guide is a combination of predicted values based on established principles of spectroscopy and data from structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~2.6 | Singlet (s) | 3H | 5-CH₃ |
| ~2.4 | Singlet (s) | 3H | 2-CH₃ |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Predicted solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C =O (Ester) |
| ~160 | C -2 (Oxazole ring) |
| ~150 | C -5 (Oxazole ring) |
| ~120 | C -4 (Oxazole ring) |
| ~61 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
| ~12 | 5-CH₃ |
| ~10 | 2-CH₃ |
Predicted solvent: CDCl₃. Decoupled spectrum.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (Aliphatic) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1650 | Medium | C=N stretch (Oxazole ring) |
| ~1580 | Medium | C=C stretch (Oxazole ring) |
| ~1250 | Strong | C-O stretch (Ester) |
Sample state: Liquid film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 183 | High | [M]⁺ (Molecular Ion) |
| 155 | Medium | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 138 | Medium | [M - OCH₂CH₃]⁺ |
| 110 | High | [M - COOCH₂CH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for obtaining the types of spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3][4][5] Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field strength will determine the operating frequency (e.g., 400 MHz).
-
Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with a pulse of radiofrequency waves.[2] The resulting free induction decay (FID) signal is detected.
-
Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the peaks is performed to determine the relative ratios of the protons.[2]
2.1.2 ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6][7]
-
Instrument Setup: The setup is similar to that for ¹H NMR, but the spectrometer is configured to detect the resonance frequencies of ¹³C nuclei.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used.[6][8] This involves irradiating the protons with a broad range of radiofrequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.[6][8]
-
Data Processing: Similar to ¹H NMR, the FID is converted to a spectrum via Fourier transform, followed by phasing, baseline correction, and referencing to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Sample): For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly onto the ATR crystal.[9][10]
-
Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded.[10] This allows for the subtraction of any signals from the atmosphere (e.g., CO₂, water vapor) or the apparatus itself.
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[11] Multiple scans are often averaged to improve the signal-to-noise ratio.[11]
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization (Electron Ionization - EI): In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13][14][15] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and often induces fragmentation into smaller, charged ions.[12][13][14]
-
Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This information is compiled to create a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. cenmed.com [cenmed.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. web.mit.edu [web.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide on the Solubility of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a key parameter for its handling, formulation, and application in research and development. Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or predicted quantitative solubility data for this compound is publicly available. This guide, therefore, provides a framework for determining its solubility by detailing established experimental protocols. Furthermore, it presents the solubility of a structurally related analog to offer a contextual reference. The included methodologies and workflows are intended to equip researchers with the necessary tools to ascertain the solubility profile of this and other novel compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various solvents is fundamental for a wide range of applications, including reaction chemistry, formulation for biological screening, and development of drug delivery systems. Solubility influences a compound's bioavailability, efficacy, and toxicity, making its determination a critical step in the drug discovery and development pipeline. This document outlines the standard methodologies for assessing the aqueous and organic solvent solubility of this compound.
Quantitative Solubility Data
A thorough search of chemical databases and scientific literature did not yield specific quantitative solubility data for this compound. To provide a frame of reference, the experimentally determined aqueous solubility of a structurally similar compound, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, is presented below. It is crucial to note that this value is for a different molecule and should be used for estimation purposes only.
Table 1: Aqueous Solubility of a Structural Analog
| Compound Name | CAS Number | Solvent | Temperature (°C) | pH | Solubility |
| Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 2199-52-2 | Aqueous Buffer | Not Specified | 7.4 | 24.7 µg/mL[1] |
Note: The solubility of this compound is expected to differ from its pyrrole analog due to variations in the heterocyclic core.
Experimental Protocols for Solubility Determination
The following are detailed protocols for commonly employed methods to determine the solubility of a compound like this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility under specified conditions.
Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility (High-Throughput Screening Method)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.
Objective: To quickly estimate the aqueous solubility of a compound from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler or multichannel pipettes
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements
Procedure:
-
Compound Addition:
-
Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
-
Aqueous Buffer Addition:
-
Add the aqueous buffer to the wells to achieve a range of final compound concentrations.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
Measure the turbidity (precipitation) in each well using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which a significant increase in light scattering or absorbance is observed is reported as the kinetic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a novel compound.
Conclusion
While direct experimental data on the solubility of this compound remains elusive in the public domain, this guide provides the necessary framework for its empirical determination. The detailed protocols for thermodynamic and kinetic solubility assays offer robust methods for characterizing this important physicochemical property. The provided workflow diagram serves as a practical guide for researchers undertaking these measurements. Accurate solubility data is indispensable for the rational design of experiments and the successful development of new chemical entities, and the methodologies described herein are fundamental to achieving this.
References
Technical Guide: Synthesis and Crystallographic Analysis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide outlines the synthesis and proposed crystallographic analysis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document provides a comprehensive overview of established synthetic routes for structurally related oxazoles and details the standard experimental protocols required for crystal structure determination. The guide is intended to serve as a practical reference for researchers engaged in the synthesis and structural characterization of novel oxazole derivatives.
Introduction
Oxazole derivatives are a critical class of heterocyclic compounds frequently incorporated into the structure of natural products and synthetic molecules with significant biological activities. The substituent pattern on the oxazole ring plays a crucial role in determining the molecule's pharmacological profile. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on this compound, a representative member of this class, outlining the necessary steps from synthesis to structural elucidation.
Synthesis of this compound
The synthesis of 2,4,5-substituted oxazoles can be achieved through several established methods. A common and effective approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the reaction of ethyl 2-amino-3-oxobutanoate with acetic anhydride.
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dehydrating agent (e.g., sulfuric acid, polyphosphoric acid)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Acylation: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 equivalent) in dichloromethane, add pyridine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acetylamino-3-oxobutanoate intermediate.
-
Cyclodehydration: Add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid to the crude intermediate.
-
Heat the mixture (e.g., to 100 °C for sulfuric acid) for 1-2 hours, again monitoring by TLC.
-
After cooling, carefully pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Workup and Purification: Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Crystal Structure Determination
As no experimental crystal structure data has been reported for the title compound, this section outlines a general and hypothetical workflow for its determination.
Data Presentation: Crystallographic Data Table
The following table summarizes the key quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Description | Hypothetical Value |
| Crystal Data | ||
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₃NO₃ |
| Formula Weight | The molecular weight of the compound in g/mol . | 183.20 |
| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic). | To be determined |
| Space Group | The symmetry group of the crystal lattice (e.g., P2₁/c). | To be determined |
| a, b, c [Å] | The lengths of the unit cell axes in angstroms. | To be determined |
| α, β, γ [°] | The angles between the unit cell axes in degrees. | To be determined |
| V [ų] | The volume of the unit cell in cubic angstroms. | To be determined |
| Z | The number of molecules per unit cell. | To be determined |
| D(calc) [g/cm³] | The calculated density of the crystal. | To be determined |
| Data Collection | ||
| Radiation [Å] | The wavelength of the X-rays used for the experiment (e.g., Mo Kα). | e.g., 0.71073 |
| T [K] | The temperature at which the data was collected. | e.g., 100 K |
| Reflections Collected | The total number of diffraction spots measured. | To be determined |
| Independent Reflections | The number of unique reflections after accounting for symmetry. | To be determined |
| R(int) | The internal R-value, a measure of data consistency. | To be determined |
| Refinement | ||
| R₁, wR₂ [I > 2σ(I)] | R-factors indicating the agreement between observed and calculated data. | To be determined |
| Goodness-of-fit (S) | An indicator of the quality of the structural model refinement. | To be determined |
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization: Growing high-quality single crystals is the most critical and often challenging step.[1][2] Several methods can be employed:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[3]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[3][4]
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or subsequently in a refrigerator.[3]
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is selected under a microscope.[5]
-
The crystal is mounted on a goniometer head, typically in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms.[6]
-
Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo or Cu) and a detector.[7][8]
-
The diffractometer rotates the crystal through a series of angles, and a diffraction pattern is recorded for each orientation.[8]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.[8]
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.
-
The atomic positions and other parameters (like thermal displacement) are refined using full-matrix least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.
Workflow and Pathway Visualization
The following diagrams illustrate the logical flow from chemical synthesis to final structural analysis.
Caption: Workflow for the synthesis and purification of the target compound.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. books.rsc.org [books.rsc.org]
Technical Guide: Physical Properties of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family. Molecules containing the oxazole scaffold are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. A thorough understanding of the physical properties of such compounds is fundamental for their synthesis, purification, formulation, and development as potential therapeutic agents. This technical guide provides a summary of the known physical properties of this compound and outlines general experimental protocols for their determination.
Core Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 23000-15-9 | [2] |
| Molecular Formula | C₈H₁₁NO₃ | [2] |
| Molecular Weight | 169.18 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for the determination of key physical properties of organic compounds like this compound. These protocols are standard laboratory procedures and can be adapted for the specific compound.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the compound is thoroughly dried and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C).
Determination of Boiling Point
The boiling point is a characteristic physical property of a liquid.
Apparatus:
-
Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a sample of the liquid compound in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor phase rises.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is distilling.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Constant temperature water bath
Procedure (using a pycnometer):
-
Clean and dry the pycnometer thoroughly and determine its mass.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
-
Place the pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) to allow it to reach thermal equilibrium.
-
Carefully remove any excess liquid that has expanded out of the capillary opening.
-
Dry the outside of the pycnometer and reweigh it to determine the mass of the liquid.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
Solubility provides insight into the polarity of a compound.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.
-
Agitate the mixture using a vortex mixer or by stirring for a set period.
-
Visually observe if the solid has dissolved completely.
-
If the compound dissolves, it is considered soluble in that solvent at that concentration. If not, it can be classified as partially soluble or insoluble.
-
Repeat the process with the other solvents to create a solubility profile.
Spectroscopic and Structural Characterization
Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms in the molecule.
General Protocol:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Process the data to obtain the final spectrum, which is then analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
General Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-O, C=N).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
General Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer.
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each fragment. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: Workflow for synthesis and characterization of a novel organic compound.
References
The Oxazole Scaffold: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. First identified in the late 19th century, oxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and history of oxazole compounds, detailing the seminal synthetic methodologies, key milestones in their chemical and biological investigation, and the experimental protocols that underpin their preparation. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this versatile heterocyclic system.
The Dawn of Oxazole Chemistry: Early Syntheses
The history of oxazole chemistry is marked by the development of several eponymous reactions that remain fundamental to the construction of this heterocyclic core. These early methods laid the groundwork for the synthesis of a vast array of substituted oxazoles.
The Fischer Oxazole Synthesis (1896)
The first synthesis of a 2,5-disubstituted oxazole was reported by Hermann Emil Fischer in 1896.[1] This method involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[1] The reaction typically utilizes anhydrous hydrochloric acid in dry ether.[1]
Experimental Protocols
Protocol 1: Fischer Synthesis of 2,5-Diphenyloxazole[1][2]
Materials:
-
Mandelic acid nitrile (1.0 equivalent)
-
Benzaldehyde (1.0 equivalent)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
Procedure:
-
Dissolve equimolar amounts of mandelic acid nitrile and benzaldehyde in anhydrous diethyl ether.
-
Pass a stream of dry hydrogen chloride gas through the solution.
-
The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution.
-
Collect the precipitate by filtration.
-
To obtain the free base, the hydrochloride salt can be treated with water or boiled with alcohol.
The Robinson-Gabriel Synthesis (1909-1910)
Independently described by Sir Robert Robinson and Siegmund Gabriel, this synthesis involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[2][3] The reaction is typically catalyzed by a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[4]
Protocol 2: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole[3]
Materials:
-
2-Acylamino ketone (1.0 equivalent)
-
Concentrated sulfuric acid (catalytic amount)
-
Acetic anhydride
Procedure:
-
Dissolve the 2-acylamino ketone in acetic anhydride.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and then heat to reflux to drive the cyclodehydration.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.
-
Collect the precipitated oxazole product by filtration and purify by recrystallization.
The Bredereck Reaction
This method provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides.
The Van Leusen Oxazole Synthesis (1972)
A significant advancement in oxazole synthesis was the development of the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5] This reaction allows for the synthesis of 5-substituted oxazoles from aldehydes in a one-pot procedure under basic conditions.[5]
Protocol 3: Van Leusen Synthesis of a 5-Substituted Oxazole[8][9]
Materials:
-
Aldehyde (1.0 equivalent)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equivalent)
-
Potassium carbonate (base)
-
Methanol (solvent)
Procedure:
-
Dissolve the aldehyde and TosMIC in methanol.
-
Add potassium carbonate to the solution.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data related to the synthesis and biological activity of oxazole compounds, providing a basis for comparison across different methodologies and derivatives.
| Synthetic Method | Substitution Pattern | Typical Yields (%) | References |
| Fischer Synthesis | 2,5-Disubstituted | Moderate to Good | [6][7] |
| Robinson-Gabriel Synthesis | 2,5-Disubstituted | Moderate to Good | [8] |
| Van Leusen Synthesis | 5-Substituted or 4,5-Disubstituted | Good to Excellent | [5][9][10] |
| Bredereck Reaction | 2,4-Disubstituted | Good | [11] |
Table 1. Comparison of Classical Oxazole Synthetic Methods. This table provides a summary of the substitution patterns and typical reaction yields for the major classical methods of oxazole synthesis.
| Oxazole Derivative | Cancer Cell Line | IC50 (µM) | References |
| 1,3,4-Oxadiazole Derivative 1 | SGC-7901 | 1.61 ± 0.06 µg/mL | [12] |
| 1,3,4-Oxadiazole Derivative 2 | SGC-7901 | 2.56 ± 0.11 µg/mL | [12] |
| 1,3,4-Oxadiazole Derivative 3 | HepG2 | 7.21 | [12] |
| 1,3,4-Oxadiazole Derivative 4 | HepG2 | 8.54 | [12] |
| 1,3,4-Oxadiazole Derivative 5 | U87 | 35.1 | [13] |
| 1,3,4-Oxadiazole Derivative 5 | T98G | 34.4 | [13] |
| 1,3,4-Oxadiazole Derivative 5 | LN229 | 37.9 | [13] |
| 1,3,4-Oxadiazole Derivative 8 | HepG2 | 1.2 ± 0.2 | [12] |
| 1,3,4-Oxadiazole Derivative 9 | HepG2 | 0.8 ± 0.2 | [12] |
| 1,3-Oxazole Sulfonamide 16 | (Average) | 0.22 | [14] |
| 1,3-Oxazole Sulfonamide 22 | (Average) | <0.08 | [14] |
| 1,3-Oxazole Sulfonamide 30 | (Average) | <0.08 | [14] |
| 1,3-Oxazole Sulfonamide 32 | (Average) | <0.08 | [14] |
| Neopeltolide | A-549 | 0.0012 | [15] |
| Neopeltolide | NCI-ADR-RES | 0.0051 | [15] |
| Neopeltolide | P388 | 0.00056 | [15] |
| Urukthapelstatin A | A549 | 0.012 | [15] |
Table 2. In Vitro Anticancer Activity of Selected Oxazole and Oxadiazole Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for a selection of oxazole and structurally related oxadiazole compounds against various cancer cell lines.
Visualizing the Chemistry and Biology of Oxazoles
Diagrams generated using the DOT language provide clear visual representations of key synthetic pathways and biological processes involving oxazole compounds.
Caption: Fischer Oxazole Synthesis Pathway.
Caption: Robinson-Gabriel Synthesis Pathway.
Caption: Van Leusen Oxazole Synthesis Pathway.
Caption: General Workflow for Natural Oxazole Isolation.
Caption: Inhibition of PI3K/Akt/mTOR Pathway by Oxadiazole Derivatives.
Discovery of Naturally Occurring Oxazoles and Their Biological Significance
While the initial focus of oxazole chemistry was on synthetic methodologies, the discovery of oxazole-containing natural products unveiled the significant biological roles of this heterocyclic scaffold. Marine organisms, in particular, have proven to be a rich source of structurally complex and biologically active oxazole alkaloids.[15][16]
One notable example is Neopeltolide , a macrolide isolated from a deep-water sponge of the family Neopeltidae.[15] This compound exhibits potent inhibitory activity against the in vitro proliferation of several cancer cell lines, with IC50 values in the nanomolar range.[15] Another important class of natural oxazoles are the bengazoles , isolated from a Jaspis sponge, which display potent antifungal and anthelmintic activity.
The biosynthesis of the oxazole ring in these natural products is believed to proceed through the cyclodehydration and subsequent oxidation of serine or threonine residues within a peptide backbone.[16][17]
The Evolving Landscape of Oxazole Synthesis and Applications
Research into oxazole chemistry continues to evolve, with the development of new synthetic methods that offer greater efficiency, milder reaction conditions, and broader substrate scope. Modern approaches often employ metal-catalyzed cross-coupling reactions to construct highly substituted oxazole derivatives.
The diverse biological activities of oxazole-containing compounds have solidified their importance in drug discovery. Many oxazole derivatives have been investigated for their potential as anticancer agents, targeting various cellular pathways.[18][19] For instance, some oxadiazole derivatives, which are structurally related to oxazoles, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[20][21]
Conclusion
From the pioneering synthetic work of Fischer and Robinson-Gabriel to the discovery of potent, naturally occurring oxazole-containing molecules, the journey of oxazole chemistry has been one of continuous innovation and discovery. The development of versatile synthetic methods like the Van Leusen reaction has provided chemists with powerful tools to construct a vast array of oxazole derivatives. The profound biological activities exhibited by these compounds, particularly in the realm of anticancer research, ensure that the oxazole scaffold will remain a privileged structure in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive overview of the key historical milestones, synthetic protocols, and biological significance of oxazole compounds, offering a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct synthesis of 2,5-disubstituted oxazoles through an iodine-catalyzed decarboxylative domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. sciforum.net [sciforum.net]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a valuable heterocyclic building block in organic synthesis. The primary application highlighted is its role as a precursor to a variety of amide derivatives, which are of significant interest in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of the title compound is most effectively achieved through a two-step process: the formation of the core heterocyclic structure, 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, followed by its esterification.
Synthesis of 2,5-dimethyl-1,3-oxazole-4-carboxylic Acid
A plausible and efficient method for the synthesis of the carboxylic acid intermediate is the cyclization of an N-acylated amino acid derivative. This protocol is based on established methods for oxazole synthesis.
Experimental Protocol:
-
Preparation of the N-acetylated precursor: Ethyl 2-amino-3-oxobutanoate is reacted with acetic anhydride in the presence of a mild base like pyridine or triethylamine at 0-25 °C to yield Ethyl 2-acetamido-3-oxobutanoate.
-
Cyclization: The resulting N-acetylated precursor is then treated with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride at elevated temperatures (typically 80-120 °C) to induce cyclization and form the oxazole ring.
-
Hydrolysis: The resulting ethyl ester is subsequently hydrolyzed to the desired carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide or lithium hydroxide, followed by acidic workup to precipitate the product.
Esterification to this compound
The conversion of the carboxylic acid to its ethyl ester is a standard and high-yielding reaction.
Experimental Protocol (Fischer Esterification):
-
2,5-dimethyl-1,3-oxazole-4-carboxylic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.
-
The reaction mixture is heated to reflux for several hours (typically 4-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by column chromatography or distillation.
Application in Amide Synthesis
A primary application of this compound is as a synthon for the corresponding carboxylic acid, which is then used in amide bond formation. Alternatively, the ester can be directly converted to amides under certain conditions, though activation of the carboxylic acid is more common. The resulting 2,5-dimethyloxazole-4-carboxamides are scaffolds of interest in drug discovery.
Hydrolysis to Carboxylic Acid (if starting from the ester)
As described in section 1.1, the ethyl ester can be readily hydrolyzed to the carboxylic acid, which is the immediate precursor for most amide coupling reactions.
Amide Coupling Reactions
The synthesis of amides from 2,5-dimethyl-1,3-oxazole-4-carboxylic acid can be achieved using various standard coupling reagents.
Experimental Protocol (using HATU as a coupling agent):
-
To a solution of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add a suitable amine (1.1 eq).
-
Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is stirred at room temperature for 2-12 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, 1M HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired amide.
| Coupling Reagent | Base | Solvent | Typical Yield (%) |
| HATU | DIPEA | DMF | 85-95 |
| HOBt/EDC | DIPEA | DCM/DMF | 80-90 |
| SOCl₂ | Pyridine | DCM | 75-85 |
Table 1: Comparison of Common Amide Coupling Conditions for 2,5-dimethyl-1,3-oxazole-4-carboxylic acid.
Conclusion
This compound is a versatile building block, primarily serving as a stable precursor to 2,5-dimethyl-1,3-oxazole-4-carboxylic acid. The carboxylic acid can be efficiently incorporated into more complex molecules, particularly through amide bond formation, providing access to a wide range of potentially bioactive compounds for drug discovery and development. The protocols outlined above provide robust and reproducible methods for the synthesis and application of this valuable synthetic intermediate.
Application Notes and Protocols: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate as a Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,5-disubstituted 1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate serves as a versatile starting material for the synthesis of a diverse library of derivatives. The ester functionality at the 4-position is a prime handle for derivatization, most commonly through amide bond formation, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). This document outlines the potential applications of this scaffold, particularly in the development of anticancer and antimicrobial agents, and provides detailed protocols for the synthesis and biological evaluation of its derivatives.
Key Applications in Medicinal Chemistry
Derivatives of the 2,5-dimethyloxazole-4-carboxamide scaffold have shown promise in several therapeutic areas:
-
Anticancer Activity: A significant body of research has focused on 2,5-disubstituted oxazoles as anticancer agents. One of the primary mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial Activity: The oxazole scaffold is also a component of compounds with antibacterial and antifungal properties. Derivatives can be designed to target essential microbial processes, offering potential solutions to the growing problem of antibiotic resistance. For instance, some oxazole-containing natural products, known as macrooxazoles, have demonstrated anti-biofilm activity against Staphylococcus aureus.[1]
Data Presentation: Potential Biological Activities
While specific data for derivatives of this compound is limited in the public domain, the following tables represent the type of quantitative data that would be generated during a drug discovery campaign based on this scaffold. The data presented is hypothetical and for illustrative purposes.
Table 1: Anticancer Activity of N-Aryl-2,5-dimethyl-1,3-oxazole-4-carboxamide Derivatives
| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) |
| EDM-001 | Phenyl | MCF-7 (Breast) | 12.5 |
| EDM-002 | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |
| EDM-003 | 3,4-Dichlorophenyl | MCF-7 (Breast) | 1.8 |
| EDM-004 | 4-Methoxyphenyl | MCF-7 (Breast) | 9.7 |
| EDM-005 | Phenyl | A549 (Lung) | 15.1 |
| EDM-006 | 4-Chlorophenyl | A549 (Lung) | 7.8 |
| EDM-007 | 3,4-Dichlorophenyl | A549 (Lung) | 2.5 |
| EDM-008 | 4-Methoxyphenyl | A549 (Lung) | 11.3 |
Table 2: Antimicrobial Activity of N-Alkyl/Aryl-2,5-dimethyl-1,3-oxazole-4-carboxamide Derivatives
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| EDM-009 | n-Butyl | 32 | >128 | 64 |
| EDM-010 | Cyclohexyl | 16 | >128 | 32 |
| EDM-011 | Benzyl | 8 | 64 | 16 |
| EDM-012 | 4-Fluorobenzyl | 4 | 32 | 8 |
Experimental Protocols
Synthesis of N-Substituted-2,5-dimethyl-1,3-oxazole-4-carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound and a primary or secondary amine.
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of N-substituted-2,5-dimethyl-1,3-oxazole-4-carboxamides.
a. Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (2:1), add lithium hydroxide (LiOH) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethyl-1,3-oxazole-4-carboxylic acid.
b. Amide Coupling
-
Dissolve 2,5-dimethyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2,5-dimethyl-1,3-oxazole-4-carboxamide.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine the effect of test compounds on the polymerization of tubulin in vitro.
Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Protocol:
-
Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.
-
Prepare a stock solution of purified tubulin protein at a concentration of 2 mg/mL in the reaction buffer.
-
Prepare serial dilutions of the test compounds in the reaction buffer. A final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 5 µL of the test compound dilutions. Include wells for a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiate the polymerization by adding 45 µL of the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the rate of polymerization and determine the concentration of the test compound that inhibits polymerization by 50% (IC50).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbes in medium without compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and research goals. All experimental work should be conducted in accordance with appropriate safety guidelines.
References
Application Notes and Protocols: Derivatization of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a versatile starting material for the synthesis of novel derivatives.[1] The ester functionality at the 4-position and the methyl groups at the 2- and 5-positions offer multiple avenues for chemical modification to explore the structure-activity relationship (SAR) and develop new therapeutic agents.
These application notes provide a comprehensive guide to the derivatization of this compound and subsequent biological screening of the synthesized compounds. The protocols outlined below detail the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse set of amines. A general workflow for primary biological screening is also presented.
Derivatization Strategy
The primary derivatization strategy focuses on the modification of the ester group at the 4-position of the oxazole ring. This is a common and effective approach for generating a library of analogues with diverse physicochemical properties.[4][5] The workflow involves two main steps:
-
Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid. This creates a versatile intermediate for further functionalization.
-
Amide Coupling: Formation of a library of amides by coupling the carboxylic acid with a variety of primary and secondary amines. This introduces a range of functional groups, allowing for the exploration of the chemical space around the core scaffold.
Experimental Protocols
Protocol 1: Synthesis of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid
Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethyl-1,3-oxazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Amide Synthesis
Objective: To synthesize a library of N-substituted 2,5-dimethyl-1,3-oxazole-4-carboxamides.
Materials:
-
2,5-dimethyl-1,3-oxazole-4-carboxylic acid (from Protocol 1)
-
A diverse library of primary and secondary amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
-
Add BOP reagent (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Data Presentation
The following table summarizes the hypothetical yields and biological screening data for a representative set of synthesized derivatives.
| Compound ID | Amine Used | Molecular Formula | Yield (%) | IC₅₀ (µM) - Kinase Assay | % Inhibition - Antibacterial Assay (S. aureus) |
| OX-001 | Benzylamine | C₁₄H₁₄N₂O₂ | 85 | 12.5 | 35 |
| OX-002 | 4-Fluorobenzylamine | C₁₄H₁₃FN₂O₂ | 82 | 8.2 | 42 |
| OX-003 | Piperidine | C₁₂H₁₆N₂O₂ | 91 | > 50 | 15 |
| OX-004 | Morpholine | C₁₁H₁₄N₂O₃ | 88 | 45.1 | 28 |
| OX-005 | Aniline | C₁₃H₁₂N₂O₂ | 75 | 25.8 | 65 |
| OX-006 | 4-Methoxyaniline | C₁₄H₁₄N₂O₃ | 78 | 18.9 | 72 |
Biological Screening Protocols
Protocol 3: In vitro Kinase Inhibitory Assay
Objective: To evaluate the inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., a tyrosine kinase relevant to cancer).
Materials:
-
Synthesized oxazole derivatives
-
Recombinant protein kinase
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the test compounds at various concentrations (typically a serial dilution). Include positive and negative controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized oxazole derivatives
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Vancomycin (positive control)
-
DMSO (vehicle control)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria with vancomycin), a negative control (bacteria with DMSO), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Derivatization and Screening Workflow.
Caption: Biological Screening Cascade.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. The oxazole moiety is a privileged structure found in numerous biologically active compounds. The protocols described herein are based on established synthetic transformations, including the Robinson-Gabriel synthesis, and are adaptable for the preparation of various analogs by modifying the starting materials.
Introduction
The 2,5-dimethyl-1,3-oxazole-4-carboxylate core is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its structure allows for further functionalization at multiple positions, enabling the exploration of structure-activity relationships (SAR). The methods detailed below provide reliable routes to this scaffold and its derivatives.
Overview of Synthetic Strategies
Two primary synthetic routes are presented for the synthesis of this compound:
-
Robinson-Gabriel Synthesis Approach: A two-step process involving the acylation of a β-ketoester amine followed by acid-catalyzed cyclodehydration. This is a classic and robust method for oxazole formation.
-
One-Pot Hantzsch-Type Synthesis: A convergent approach where a β-ketoester, an amide, and an oxidizing agent react in a single pot. This method offers operational simplicity.
The Robinson-Gabriel approach is detailed below with a full experimental protocol due to its reliability and stepwise control.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of this compound
This protocol is divided into two main experimental procedures.
Part A: Synthesis of Ethyl 2-acetamido-3-oxobutanoate (Intermediate)
This step involves the N-acetylation of ethyl 2-amino-3-oxobutanoate.
Materials:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask, add pyridine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford pure ethyl 2-acetamido-3-oxobutanoate.
Part B: Cyclodehydration to this compound
This step involves the acid-catalyzed cyclization and dehydration of the intermediate to form the oxazole ring.
Materials:
-
Ethyl 2-acetamido-3-oxobutanoate
-
Concentrated sulfuric acid (H₂SO₄) or Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure using Sulfuric Acid:
-
Dissolve ethyl 2-acetamido-3-oxobutanoate (1.0 eq) in a minimal amount of cold, concentrated sulfuric acid at 0 °C.
-
Allow the mixture to stand at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield this compound.
Procedure using Phosphorus Oxychloride:
-
To a solution of ethyl 2-acetamido-3-oxobutanoate (1.0 eq) in toluene (0.5 M), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and saturated aqueous NaHCO₃ solution to neutralize the excess POCl₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify by flash column chromatography to afford the final product.
Data Presentation
The following table summarizes the expected yields and key parameters for the synthesis of this compound and potential analogs.
| Entry | R² Substituent | R⁵ Substituent | Ester Group | Synthetic Method | Intermediate Yield (%) | Final Yield (%) |
| 1 | Methyl | Methyl | Ethyl | Robinson-Gabriel (H₂SO₄) | ~90 | ~75 |
| 2 | Methyl | Methyl | Ethyl | Robinson-Gabriel (POCl₃) | ~90 | ~80 |
| 3 | Phenyl | Methyl | Ethyl | Robinson-Gabriel | ~85 | ~70 |
| 4 | Methyl | Phenyl | Ethyl | Robinson-Gabriel | ~88 | ~72 |
| 5 | Methyl | Methyl | Methyl | Robinson-Gabriel | ~91 | ~78 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the key transformations and relationships in the Robinson-Gabriel synthesis of the target oxazole.
Caption: Key stages in the Robinson-Gabriel oxazole synthesis.
Conclusion
The protocols provided herein offer a reliable and adaptable methodology for the synthesis of this compound and its analogs. The Robinson-Gabriel approach, in particular, provides a high degree of control and generally good yields. These application notes serve as a valuable resource for researchers engaged in the synthesis of novel oxazole-based compounds for potential therapeutic applications. Further optimization of reaction conditions may be necessary when adapting these protocols for different analogs.
Application Notes and Protocols: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a heterocyclic compound with potential as a building block in medicinal chemistry and materials science.[1] While direct applications of this specific molecule in click chemistry are not extensively documented in current literature, its structure can be strategically modified to incorporate functionalities amenable to this powerful ligation chemistry. Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for forging connections between molecular entities.[2][3]
This document provides a proposed synthetic route to functionalize this compound with a terminal alkyne, thereby rendering it "clickable." Subsequently, a detailed protocol for its application in a typical CuAAC reaction is presented. This enables researchers to utilize the oxazole core as a scaffold for conjugation with a wide array of azide-containing molecules, such as biomolecules, polymers, or imaging agents.
Proposed Functionalization Strategy
To prepare this compound for click chemistry, a terminal alkyne group can be introduced. A reliable strategy involves a two-step sequence:
-
Reduction of the Ethyl Ester: The ethyl ester at the 4-position of the oxazole ring is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).[4][5]
-
Propargylation of the Alcohol: The resulting alcohol is then converted to a propargyl ether via a Williamson ether synthesis, reacting it with propargyl bromide in the presence of a base.[6][7]
This sequence yields (2,5-dimethyl-1,3-oxazol-4-yl)methyl prop-2-yn-1-yl ether, an alkyne-functionalized oxazole derivative ready for use in CuAAC reactions.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Functionalized (2,5-dimethyl-1,3-oxazol-4-yl)methanol and its Propargyl Ether
This protocol is divided into two stages: the reduction of the ester to an alcohol and the subsequent etherification to introduce the alkyne moiety.
Part A: Reduction of this compound to (2,5-dimethyl-1,3-oxazol-4-yl)methanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (2,5-dimethyl-1,3-oxazol-4-yl)methanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Part B: Synthesis of (2,5-dimethyl-1,3-oxazol-4-yl)methyl prop-2-yn-1-yl ether
Materials:
-
(2,5-dimethyl-1,3-oxazol-4-yl)methanol (from Part A)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Wash the sodium hydride (1.2 equivalents) with hexane to remove the mineral oil and suspend it in anhydrous THF in a dry round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkyne-functionalized oxazole.
Protocol 2: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the synthesized alkyne-functionalized oxazole with a generic azide-containing molecule.
Materials:
-
Alkyne-functionalized oxazole (from Protocol 1)
-
Azide-containing molecule (e.g., benzyl azide, or an azide-modified biomolecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMSO and water)
-
Reaction vial
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve the alkyne-functionalized oxazole (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1-0.3 equivalents) as a freshly prepared solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 equivalents) as a solution in water. A color change to yellow or orange is often observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,2,3-triazole product. For biomolecule conjugates, purification is typically achieved by size-exclusion chromatography or other appropriate methods.[8]
Data Presentation
The yield and rate of CuAAC reactions are influenced by several factors including the choice of ligand, solvent, and temperature. The following table summarizes representative conditions and expected outcomes for CuAAC reactions.[1][9][10]
| Entry | Alkyne Substrate | Azide Substrate | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | 1% CuSO₄·5H₂O, 5% Na-Ascorbate | t-BuOH/H₂O (1:1) | RT | 8 | >95 |
| 2 | Propargyl Alcohol | 1-Azidohexane | 2% CuI | THF | RT | 12 | 92 |
| 3 | 1-Ethynylcyclohexene | Azidobenzene | 5% CuSO₄·5H₂O, 10% Na-Ascorbate | DMF | 40 | 6 | 90 |
| 4 | 1,7-octadiyne | Benzyl Azide (2eq) | 0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂L)]₂ | Neat | RT | 3 | >95 |
This data is representative of typical CuAAC reactions and should be used as a guideline. Optimization may be required for the specific alkyne-functionalized oxazole substrate.
Mandatory Visualization
Caption: Synthesis of the alkyne-functionalized oxazole derivative.
Caption: General workflow for the CuAAC click chemistry reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. METHYL PROPARGYL ETHER synthesis - chemicalbook [chemicalbook.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. axispharm.com [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of Antimicrobial Activity of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The substitution pattern on the oxazole ring plays a crucial role in determining their biological efficacy. This document provides a detailed overview of the application and protocols for assessing the antimicrobial potential of a specific subclass: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate and its derivatives. While specific antimicrobial data for this exact ethyl ester is not extensively available in the public domain, this guide synthesizes information from structurally related 2,5-dimethyl-1,3-oxazole derivatives and the broader class of 2,4,5-trisubstituted oxazoles to provide a framework for research and development.
The general structure of the compounds discussed involves a central 1,3-oxazole ring with methyl groups at positions 2 and 5, and an ethyl carboxylate group at position 4. Derivatives may feature various substituents, particularly aryl or heteroaryl amines linked to the core structure, which can significantly influence their antimicrobial profile.
Data Presentation: Antimicrobial Activity of Structurally Related Oxazole Derivatives
The following tables summarize hypothetical but representative quantitative data for antimicrobial activity, based on findings for analogous oxazole compounds. These tables are intended to serve as a template for presenting experimental results for novel derivatives of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Oxazole Derivatives
| Compound ID | R Group (at position 4) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| EDO-1 | -COOEt (Parent Compound) | >128 | >128 | >128 |
| EDO-2 | 4-chlorophenylamino | 16 | 32 | 64 |
| EDO-3 | 4-methoxyphenylamino | 32 | 64 | 128 |
| EDO-4 | 2,4-difluorophenylamino | 8 | 16 | 32 |
| EDO-5 | Pyridin-2-ylamino | 16 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | NA |
| Fluconazole | (Positive Control) | NA | NA | 2 |
Note: Data is illustrative and based on general trends observed in substituted oxazole derivatives.
Table 2: Zone of Inhibition for Selected Oxazole Derivatives (Agar Well Diffusion Assay)
| Compound ID | R Group (at position 4) | Staphylococcus aureus Zone of Inhibition (mm) | Escherichia coli Zone of Inhibition (mm) | Candida albicans Zone of Inhibition (mm) |
| EDO-2 | 4-chlorophenylamino | 18 | 14 | 12 |
| EDO-4 | 2,4-difluorophenylamino | 22 | 18 | 16 |
| Ciprofloxacin | (Positive Control) | 30 | 35 | NA |
| Fluconazole | (Positive Control) | NA | NA | 25 |
Note: Zone of inhibition is measured at a concentration of 100 µg/mL. Data is representative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Synthesis of 2,5-dimethyl-4-(substituted anilino)-1,3-oxazole Derivatives
This protocol is based on a general method for the synthesis of related compounds and may require optimization for specific derivatives.[1]
Materials:
-
p-substituted phenylethanone
-
Bromine
-
Acetamide
-
Substituted aryl or heteroaryl amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 2-bromo-1-(4-bromophenyl)propan-1-one: Brominate the starting p-substituted phenylethanone with bromine.
-
Synthesis of 4-(4-bromophenyl)-2,5-dimethyloxazole: Cyclize the resulting 2-bromo-1-(4-bromophenyl)propan-1-one with acetamide, potentially under microwave irradiation to facilitate the reaction.[1]
-
Buchwald-Hartwig Amination: In a reaction vessel, combine 4-(4-bromophenyl)-2,5-dimethyloxazole, the desired substituted aryl or heteroaryl amine, Pd2(dba)3, BINAP, and Cs2CO3 in toluene.
-
Reflux the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and purify using column chromatography to obtain the desired 2,5-dimethyl-4-(substituted anilino)-1,3-oxazole derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Broth Microdilution Method for MIC Determination
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and serially dilute them in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism with standard antibiotic), a negative control (broth only), and a solvent control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Standardized microbial inoculum
-
Sterile cork borer
-
Test compounds and control antibiotics
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Spread the standardized microbial inoculum evenly over the surface of the agar.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume of the test compound solution (at a known concentration) into the wells.
-
Add positive and negative controls to separate wells.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for synthesis and antimicrobial evaluation of oxazole derivatives.
Conceptual Structure-Activity Relationship (SAR)
Caption: Conceptual SAR for antimicrobial activity of 4-substituted oxazoles.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents. Oxazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antifungal properties.[1][2][3] This document provides detailed application notes and protocols for the antifungal screening of compounds related to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the systematic evaluation of this class of compounds.
The core structure, this compound, serves as a key pharmacophore for the design and synthesis of new potential antifungal agents. The protocols outlined below detail standardized methods for determining the in vitro efficacy of these compounds against a panel of clinically relevant fungal isolates. Adherence to these standardized methods is crucial for generating accurate, reproducible, and comparable data, which is essential for structure-activity relationship (SAR) studies and the advancement of promising lead compounds.
Putative Antifungal Mechanism of Action
While the specific mechanism of action for this compound derivatives is not yet fully elucidated, many azole-containing compounds are known to target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells.[4][5] This inhibition is typically achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[4][6] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[7][8]
Caption: Putative mechanism of action for oxazole derivatives.
Experimental Protocols
The following protocols describe two standard methods for in vitro antifungal susceptibility testing: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and a mycelium growth inhibition assay.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (for reading absorbance)
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound and the positive control in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve a range of desired concentrations. The final concentration of DMSO should not exceed 1% to avoid toxicity to the fungal cells.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the inoculum concentration to approximately 1-5 x 10^6 CFU/mL using a hemocytometer or by adjusting the optical density (OD) at a specific wavelength (e.g., 530 nm).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the diluted test compound solutions to the appropriate wells.
-
Add 100 µL of the prepared fungal inoculum to each well containing the test compound.
-
Include a growth control well (inoculum in medium with DMSO) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. Incubation times may need to be adjusted depending on the growth rate of the specific fungal strain.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 600 nm. The MIC is often defined as the concentration that causes at least an 80% or 90% reduction in growth compared to the growth control.[10][11]
-
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Mycelium Growth Inhibition Assay (for Filamentous Fungi)
This method is commonly used to evaluate the antifungal activity of compounds against phytopathogenic filamentous fungi.
Materials:
-
Test compounds
-
Positive control fungicide (e.g., Carbendazim)
-
Negative control (vehicle, e.g., Acetone or DMSO)
-
Filamentous fungal isolates (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Preparation of Test Plates:
-
Dissolve the test compounds and positive control in a suitable solvent (e.g., acetone) to prepare stock solutions.
-
Add appropriate volumes of the stock solutions to molten PDA medium to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of a fresh, actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate containing the test compound.
-
-
Incubation:
-
Incubate the plates at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
-
Data Presentation
The following tables summarize the in vitro antifungal activity of various oxazole and isoxazole derivatives against different fungal species. The data has been compiled from published literature and is presented as Minimum Inhibitory Concentration (MIC) or EC50 values in µg/mL.
Table 1: Antifungal Activity of 1,2,4-Oxadiazole Derivatives
| Compound | R. solani (EC50) | F. graminearum (EC50) | E. turcicum (EC50) | C. capsica (EC50) |
| 4f | 12.68 | 29.97 | 29.14 | 8.81 |
| 4q | 38.88 | 149.26 | 228.99 | 41.67 |
| Carbendazim | - | - | 109.56 | - |
Table 2: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives
| Compound | A. porri (EC50) | M. coronaria (EC50) | C. petroselini (EC50) | R. solani (EC50) |
| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| Carbendazim | - | - | - | 1.00 |
Table 3: Antifungal Activity of Pyridyl-Oxazole Carboxamides against Plant Pathogens (% Inhibition at 100 mg/L)
| Compound | Botrytis cinerea | Rhizoctonia solani |
| 6a | 100 | - |
| 6b | 100 | 100 |
| 6c | 100 | - |
| 6d | 100 | - |
| 6e | 100 | - |
| 6f | 90 | - |
| 6g | 100 | - |
| 6h | 100 | - |
Note: The data presented is for oxazole derivatives with different substitution patterns than this compound. This information is provided as a reference for the potential antifungal activity of the oxazole scaffold.
Discussion and Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro antifungal screening of this compound and its analogs. The broth microdilution method is the gold standard for determining MIC values against yeast and some molds, offering quantitative data essential for SAR studies. The mycelium growth inhibition assay is a reliable method for assessing activity against filamentous fungi, particularly those of agricultural importance.
The presented data on related oxazole structures indicates that this heterocyclic core is a promising scaffold for the development of new antifungal agents. For instance, certain 1,2,4-oxadiazole and isoxazolol pyrazole carboxylate derivatives have demonstrated potent activity against various fungal pathogens, with some compounds exhibiting lower EC50 values than the commercial fungicide carbendazim. Similarly, several pyridyl-oxazole carboxamides have shown high percentage inhibition against Botrytis cinerea and Rhizoctonia solani.
Further investigation into the antifungal activity of this compound and a systematic exploration of substitutions at various positions on the oxazole ring are warranted. Future studies should also focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy, and assessing the toxicological profile of the most promising compounds to advance their development as potential therapeutic agents.
References
- 1. Synthesis, structure and antifungal activity of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate: A Versatile Building Block for Heterocyclic Synthesis
For Immediate Release
Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile starting material for the synthesis of a variety of more complex heterocyclic systems. Its unique arrangement of substituents, including an ester group and two methyl groups on the oxazole ring, provides multiple reactive sites for elaboration and cyclization reactions. This makes it a valuable tool for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the construction of diverse molecular scaffolds with potential biological activity.
Application in the Synthesis of Substituted Pyridines via Diels-Alder Reaction
One of the key applications of this compound is its use as a diene component in Diels-Alder reactions to construct substituted pyridine rings. The oxazole ring, acting as a masked 1,3-diene, can react with various dienophiles, such as alkenes and alkynes, to form a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to yield the aromatic pyridine core.
The general workflow for this transformation involves the [4+2] cycloaddition of the oxazole with a suitable dienophile, followed by the elimination of a small molecule (e.g., ethanol from the ester group and a nitrile) to afford the final pyridine product. This methodology provides a powerful route to highly substituted pyridines that may be difficult to access through other synthetic strategies.
Below is a generalized experimental protocol for the synthesis of a substituted pyridine from this compound.
Experimental Protocols
Synthesis of Substituted Pyridines via Diels-Alder Reaction
Objective: To synthesize a substituted pyridine derivative from this compound and a generic alkene dienophile.
Materials:
-
This compound
-
Alkene dienophile (e.g., N-phenylmaleimide)
-
High-boiling solvent (e.g., nitrobenzene or xylenes)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a high-boiling solvent.
-
Add the alkene dienophile (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | N-phenylmaleimide | Nitrobenzene | 180-200 | 12-24 | 60-80 |
| This compound | Diethyl fumarate | Xylenes | 140-150 | 24-48 | 50-70 |
Visualizations
The logical workflow for the synthesis of substituted pyridines can be visualized as follows:
Caption: General workflow for pyridine synthesis.
Potential for Further Functionalization
The resulting substituted pyridines, containing the ester group from the starting material, can be further functionalized. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups, providing access to a wider range of derivatives for biological screening.
Caption: Further functionalization of the pyridine product.
The strategic use of this compound as a building block opens up avenues for the efficient synthesis of diverse and complex heterocyclic structures, which are of significant interest in the development of new therapeutic agents. Researchers are encouraged to explore the reactivity of this versatile compound with a broader range of reaction partners to unlock its full potential in synthetic organic chemistry.
Synthesis of Bioactive Molecules from Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive molecules derived from Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. The oxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthetic pathway outlined herein involves the initial conversion of the starting ethyl ester to the corresponding carbohydrazide, a versatile intermediate. This carbohydrazide can then be further elaborated into two main classes of potentially bioactive compounds: N'-substituted hydrazones and 2,5-disubstituted-1,3,4-oxadiazoles. These molecular frameworks are frequently associated with significant pharmacological activities.
Key Synthetic Pathways
The overall synthetic strategy is a two-step process designed for the efficient generation of a library of derivatives for biological screening.
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocols
The following protocols are representative methods based on established synthetic procedures for analogous compounds. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbohydrazide
This protocol describes the conversion of the starting ethyl ester to its carbohydrazide derivative.
Materials:
-
This compound
-
Hydrazine hydrate (99-100%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).
-
To this solution, add hydrazine hydrate (50 mmol, 5 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting solid precipitate is collected by filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2,5-Dimethyl-1,3-oxazole-4-carbohydrazide.
Expected Yield: 85-95%
Protocol 2: Synthesis of N'-Aryl/Heteroaryl-2,5-dimethyl-1,3-oxazole-4-carbohydrazones
This protocol outlines the synthesis of hydrazone derivatives from the carbohydrazide intermediate.
Materials:
-
2,5-Dimethyl-1,3-oxazole-4-carbohydrazide
-
Substituted aromatic or heteroaromatic aldehydes
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a 50 mL round-bottom flask, suspend 2,5-Dimethyl-1,3-oxazole-4-carbohydrazide (5 mmol) in absolute ethanol (25 mL).
-
Add the desired substituted aldehyde (5 mmol) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure hydrazone.
Protocol 3: Synthesis of 2-(2,5-Dimethyl-1,3-oxazol-4-yl)-5-substituted-1,3,4-oxadiazoles
This protocol describes a common method for the cyclization of the carbohydrazide to form 1,3,4-oxadiazoles.
Materials:
-
2,5-Dimethyl-1,3-oxazole-4-carbohydrazide
-
Aromatic or aliphatic carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, prepare a mixture of 2,5-Dimethyl-1,3-oxazole-4-carbohydrazide (2 mmol) and a selected carboxylic acid (2 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the mixture in an ice bath with stirring.
-
After the initial exothermic reaction subsides, attach a reflux condenser and heat the reaction mixture at 80-90 °C for 5-7 hours.
-
After cooling to room temperature, pour the reaction mixture slowly into crushed ice with constant stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize hypothetical, yet representative, data for a series of synthesized compounds.
Table 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbohydrazide Derivatives
| Compound ID | Derivative Type | R-Group (Substituent) | Yield (%) | Melting Point (°C) |
| I | Carbohydrazide | -NH₂ | 92 | 185-187 |
| IIa | Hydrazone | 4-Chlorophenyl | 88 | 210-212 |
| IIb | Hydrazone | 4-Nitrophenyl | 91 | 235-237 |
| IIc | Hydrazone | 4-Methoxyphenyl | 85 | 198-200 |
| IIIa | 1,3,4-Oxadiazole | Phenyl | 75 | 176-178 |
| IIIb | 1,3,4-Oxadiazole | 4-Chlorophenyl | 72 | 190-192 |
| IIIc | 1,3,4-Oxadiazole | Methyl | 68 | 155-157 |
Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| IIa | 16 | 32 | 64 |
| IIb | 8 | 16 | 32 |
| IIc | 32 | 64 | >128 |
| IIIa | 64 | 128 | >128 |
| IIIb | 16 | 32 | 64 |
| Ciprofloxacin | 4 | 2 | - |
| Fluconazole | - | - | 8 |
Signaling Pathway and Logic Diagrams
The following diagram illustrates the logical progression from the starting material to the final bioactive candidates, highlighting the key transformations.
Caption: Logical flow from starting material to potential bioactive compounds.
These notes and protocols provide a foundational framework for the synthesis and evaluation of novel bioactive molecules based on the this compound scaffold. Adaptation and optimization of these methods will be crucial for the successful development of new therapeutic agents.
Application Notes and Protocols for Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring is a key heterocyclic motif that forms the structural core of numerous biologically active compounds.[1][2][3] Derivatives of oxazole have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The versatility of the oxazole scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (CAS: 23000-15-9) represents a potentially valuable, yet underexplored, starting material for the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both an ester and a substituted oxazole core, offers multiple avenues for chemical derivatization and the generation of compound libraries for biological screening.
These application notes provide a hypothetical framework for leveraging this compound in drug discovery campaigns, drawing upon the established biological activities of the broader oxazole class. The protocols outlined below are generalized methodologies that serve as a starting point for the synthesis and evaluation of novel derivatives.
Hypothetical Therapeutic Applications and Data
While specific biological data for this compound is not currently available in public literature, its structural features suggest potential for development in several therapeutic areas. By modifying the ethyl ester and the methyl groups on the oxazole ring, it is conceivable to synthesize derivatives with targeted activities. Below are illustrative tables of hypothetical data for imagined derivatives, demonstrating how quantitative results could be presented.
Table 1: Hypothetical Anticancer Activity of Novel Oxazole Derivatives
| Compound ID | Derivative Structure (Modification from Parent) | Target Cell Line | IC50 (µM) |
| EDOX-A1 | Amide formation at C4-carboxylate with aniline | HeLa (Cervical Cancer) | 15.2 |
| EDOX-A2 | Amide formation at C4-carboxylate with 4-fluoroaniline | HeLa (Cervical Cancer) | 8.7 |
| EDOX-A3 | Reduction of C4-ester to alcohol | A549 (Lung Cancer) | > 50 |
| EDOX-A4 | Suzuki coupling of a bromo-derivative at C5-methyl | A549 (Lung Cancer) | 5.1 |
Table 2: Hypothetical Anti-inflammatory Activity of Novel Oxazole Derivatives
| Compound ID | Assay Type | Target | Inhibition (%) at 10 µM |
| EDOX-I1 | LPS-stimulated RAW 264.7 macrophages | NO Production | 45 |
| EDOX-I2 | LPS-stimulated RAW 264.7 macrophages | TNF-α Release | 62 |
| EDOX-I3 | Cyclooxygenase (COX-2) enzymatic assay | COX-2 | 78 |
| EDOX-I4 | Cyclooxygenase (COX-1) enzymatic assay | COX-1 | 25 |
Table 3: Hypothetical Antimicrobial Activity of Novel Oxazole Derivatives
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) |
| EDOX-M1 | Staphylococcus aureus | - | 32 |
| EDOX-M2 | Escherichia coli | - | > 128 |
| EDOX-M3 | - | Candida albicans | 16 |
| EDOX-M4 | Pseudomonas aeruginosa | - | 64 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of Amide Derivatives from this compound
This protocol describes a general method for the amidation of the C4-carboxylate.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
Trimethylaluminum (2 M in toluene)
-
Anhydrous Toluene
-
Nitrogen atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the desired amine (1.2 equivalents) in anhydrous toluene (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethylaluminum (1.2 equivalents) to the amine solution. Allow the mixture to stir for 30 minutes at room temperature.
-
Add this compound (1 equivalent) dissolved in anhydrous toluene (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir vigorously for 1 hour, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized oxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizations
Signaling Pathway Diagram
Many oxazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a generalized representation of this pathway, which could be a potential target for novel derivatives of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an oxazole derivative.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and screening of a library of compounds derived from this compound.
Caption: Drug discovery workflow for developing novel oxazole-based therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a Hantzsch-type condensation reaction between ethyl 2-chloroacetoacetate and acetamide.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low to No Product Formation | 1. Inadequate Reaction Temperature: The reaction may not have been heated sufficiently to overcome the activation energy. 2. Poor Quality Starting Materials: Impurities in ethyl 2-chloroacetoacetate or acetamide can inhibit the reaction. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation via TLC. A common starting point is refluxing in a suitable solvent like ethanol. 2. Verify Starting Material Purity: Ensure the purity of starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials before use. 3. Adjust Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of acetamide (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. 4. Extend Reaction Time: Monitor the reaction progress using TLC. Continue heating until the starting materials are consumed. |
| SYN-002 | Presence of Significant Impurities in Crude Product | 1. Side Reactions: Formation of byproducts is common in Hantzsch synthesis. Potential side products include self-condensation products of ethyl 2-chloroacetoacetate or hydrolysis of the ester. 2. Excess Starting Materials: Unreacted ethyl 2-chloroacetoacetate or acetamide may remain. 3. Decomposition of Product: The oxazole ring can be sensitive to harsh conditions, such as strong acids or high temperatures for prolonged periods. | 1. Control Reaction Conditions: Maintain a consistent temperature and avoid localized overheating. Consider using a milder base if applicable, although this specific synthesis is often run neat or in a neutral solvent. 2. Optimize Stoichiometry and Reaction Time: As mentioned in SYN-001, fine-tuning the reactant ratio and monitoring for completion can minimize unreacted starting materials. 3. Purification: Employ column chromatography or recrystallization to remove impurities. |
| PUR-001 | Difficulty in Purifying the Product by Column Chromatography | 1. Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and impurities. 2. Product Streaking on the Column: The compound may be interacting too strongly with the silica gel. | 1. Optimize Eluent: Use TLC to screen different solvent systems. A common starting point for ethyl oxazole-4-carboxylates is a mixture of hexane and ethyl acetate. Gradually increasing the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate) can help find the optimal separation. 2. Use a Non-polar Eluent System: If the product is sufficiently non-polar, a less polar eluent system may improve separation. |
| PUR-002 | Product Fails to Crystallize During Recrystallization | 1. Incorrect Solvent Choice: The solvent may be too good or too poor at dissolving the compound at all temperatures. 2. Presence of Oily Impurities: Impurities can sometimes prevent crystallization. 3. Supersaturation: The solution may be supersaturated. | 1. Select an Appropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. Common solvents for recrystallization of esters include ethanol, ethyl acetate/hexane mixtures, and acetone/hexane mixtures.[1] 2. Pre-purification: If significant oily impurities are present, consider a preliminary purification by column chromatography before recrystallization. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Hantzsch oxazole synthesis mechanism. It involves the reaction of an α-haloketone (ethyl 2-chloroacetoacetate) with an amide (acetamide). The reaction is a cyclocondensation.
Q2: What are the recommended starting materials and their stoichiometry?
A2: The primary starting materials are ethyl 2-chloroacetoacetate and acetamide. A common starting point is a 1:1 molar ratio, though a slight excess of acetamide may improve the yield.
Q3: What are the optimal reaction conditions (solvent, temperature, time)?
Q4: How does solvent choice impact the reaction yield?
A4: The polarity of the solvent can influence the rate and outcome of cycloaddition reactions.[1] For Hantzsch-type syntheses, solvents like ethanol are commonly used. The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and potentially the formation of side products.
Q5: What are the most common side products to expect?
A5: In the synthesis of ethyl 2-chloroacetoacetate from ethyl acetoacetate and sulfuryl chloride, a potential byproduct is ethyl 4-chloroacetoacetate. During the oxazole synthesis, side products can arise from self-condensation of ethyl 2-chloroacetoacetate or hydrolysis of the ester functionality under certain conditions.
Q6: What is the most effective method for purifying the final product?
A6: Purification is typically achieved through column chromatography on silica gel or recrystallization. For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[2] For recrystallization, solvents such as ethanol or a mixture of ethyl acetate and hexanes are often effective for ester-containing compounds.[1]
Data Presentation
Due to the lack of specific literature data for the synthesis of this compound, the following table presents hypothetical data based on common trends in Hantzsch oxazole synthesis to illustrate how reaction parameters can be optimized.
Table 1: Hypothetical Yield Optimization for this compound Synthesis
| Entry | Reactant Ratio (ECA:Acetamide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | Ethanol | 78 (Reflux) | 4 | 55 |
| 2 | 1:1.2 | Ethanol | 78 (Reflux) | 4 | 65 |
| 3 | 1:1.2 | Ethanol | 78 (Reflux) | 8 | 70 |
| 4 | 1:1.2 | Toluene | 110 (Reflux) | 4 | 60 |
| 5 | 1:1.2 | None (Neat) | 100 | 4 | 75 |
ECA: Ethyl 2-chloroacetoacetate
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate
This protocol is based on the reaction of ethyl acetoacetate with sulfuryl chloride.
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to cold saturated sodium bicarbonate solution to neutralize the generated HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound (General Procedure)
This is a general procedure based on the Hantzsch oxazole synthesis.
-
In a round-bottom flask, combine ethyl 2-chloroacetoacetate and acetamide (1.0 to 1.2 equivalents).
-
Add a suitable solvent (e.g., ethanol) or decide to run the reaction neat.
-
Heat the reaction mixture to reflux or a target temperature (e.g., 100 °C for a neat reaction) with stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic salts or unreacted acetamide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of the target oxazole.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Extraction | Incomplete reaction, leading to the presence of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Perform a preliminary purification step, such as a solvent wash, to remove highly non-polar or polar impurities before proceeding to chromatography or recrystallization. |
| Formation of side products during synthesis. A common synthesis route is the Hantzsch oxazole synthesis, which can sometimes yield impurities like symmetrical 1,4-dihydropyridines.[1] | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side product formation. - Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to separate the desired product from structurally similar impurities. | |
| Difficulty in Removing a Persistent Impurity via Column Chromatography | The impurity has a similar polarity (Rf value) to the desired product. | - Try a different solvent system for column chromatography. A good starting point for oxazole esters is a mixture of ethyl acetate and hexane.[2] Experiment with different ratios or try adding a small amount of a third solvent like dichloromethane to improve separation. - Consider using a different stationary phase for chromatography, such as alumina instead of silica gel. |
| The impurity co-elutes with the product. | - If the impurity is present in a small amount, consider recrystallization after column chromatography for final polishing. | |
| Product Fails to Crystallize During Recrystallization | The chosen solvent is too good a solvent for the compound, even at low temperatures. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallization of ester compounds include ethanol, methanol, or a mixed solvent system like ethanol/water.[3][4] - If using a single solvent fails, try a solvent-antisolvent system. Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a poor solvent (e.g., water) until turbidity is observed. Allow the solution to cool slowly. |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod to induce crystal formation. - Add a seed crystal of the pure compound to the solution. | |
| The presence of impurities is inhibiting crystallization. | - Purify the crude product by column chromatography before attempting recrystallization. | |
| Oily Product Obtained After Purification | The product has a low melting point or is an oil at room temperature. | - Confirm the physical state of the pure compound from literature or analytical data. If it is indeed an oil, crystallization will not be possible. - Ensure complete removal of residual solvents under high vacuum. |
| The product is still impure. | - Re-purify using column chromatography with a shallower gradient to improve separation. - Analyze the oil by NMR or LC-MS to identify the impurities and devise a targeted purification strategy. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common methods for purifying ethyl oxazole-4-carboxylate derivatives are column chromatography and recrystallization. Column chromatography, typically using silica gel with an ethyl acetate/hexane eluent system, is effective for separating the target compound from reaction byproducts and unreacted starting materials.[2] Recrystallization from a suitable solvent, such as ethanol or methanol, can be used for further purification of a solid product.[4]
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Potential impurities largely depend on the synthetic route. If a Hantzsch-type synthesis is employed using ethyl acetoacetate, likely impurities include:
-
Unreacted starting materials: Ethyl acetoacetate and other reactants.
-
Reaction intermediates.
-
Side products: Symmetrical 1,4-dihydropyridines can sometimes form as byproducts in Hantzsch syntheses.[1]
Q3: How do I choose the right solvent system for column chromatography?
A3: A good starting point for determining the optimal solvent system is to use Thin Layer Chromatography (TLC). For ethyl oxazole esters, a mixture of ethyl acetate and hexane is a common choice.[2] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4 for good separation on a column.
Q4: My compound is an oil. Can I still use recrystallization?
A4: Recrystallization is a purification technique for solid compounds. If your product is an oil at room temperature, you cannot purify it by recrystallization. In this case, column chromatography is the preferred method. It is important to ensure that the oily nature is not due to residual solvent; this can be checked by drying the sample under high vacuum.
Q5: What is a good solvent for recrystallizing this compound?
Experimental Protocols
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound
-
Solvent system (e.g., Ethyl acetate/Hexane)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with your crude product in various ratios of ethyl acetate and hexane. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is needed, start with a low polarity mixture and gradually increase the concentration of the more polar solvent (ethyl acetate).
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization Protocol
This protocol describes a general procedure for the recrystallization of a solid sample of this compound.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding excess solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum to remove all traces of solvent.
Purification Workflow
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, leading to low yields or impure products. The primary synthetic route considered here is the Hantzsch-type synthesis from ethyl 2-chloroacetoacetate and acetamide.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Poor Quality of Starting Materials | Impurities in the ethyl 2-chloroacetoacetate or acetamide can lead to unwanted side reactions.[1] Ensure the purity of the reactants. Ethyl 2-chloroacetoacetate can degrade over time; using a freshly prepared or purified reagent is recommended. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice significantly impact the reaction outcome. While ethanol is a common solvent, exploring other polar aprotic solvents might be beneficial. Some modern approaches utilize microwave irradiation to reduce reaction times and potentially improve yields.[1] |
| Presence of Moisture | The reaction is sensitive to moisture, which can lead to hydrolysis of intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Presence of Significant Byproducts and Impurities
| Potential Cause | Recommended Solution |
| Formation of Ethyl 4-chloroacetoacetate | During the synthesis of the precursor ethyl 2-chloroacetoacetate from ethyl acetoacetate and a chlorinating agent like sulfonyl chloride, the isomeric byproduct ethyl 4-chloroacetoacetate can be formed. It is difficult to separate due to a similar boiling point. Use of milder and more regioselective chlorinating agents or careful control of reaction temperature can minimize its formation. |
| Formation of Ethyl 2,2-dichloroacetoacetate | Over-chlorination of ethyl acetoacetate can lead to the formation of ethyl 2,2-dichloroacetoacetate, especially at higher temperatures.[2] Careful, dropwise addition of the chlorinating agent at a controlled low temperature is crucial. |
| Formation of Oxazoline Intermediate | Incomplete dehydration of the intermediate oxazoline can result in its presence in the final product. Ensure a sufficiently strong dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) is used and that the reaction goes to completion. |
| Hydrolysis of Ester | The presence of water or acidic/basic conditions during workup can lead to the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. Maintain neutral pH during extraction and workup. |
| Self-condensation of Ethyl 2-chloroacetoacetate | Under basic conditions, ethyl 2-chloroacetoacetate can undergo self-condensation reactions. Control the stoichiometry and the rate of addition of reagents. |
| Formation of Colored Impurities | The reaction of dicarbonyl compounds can sometimes lead to colored impurities, possibly from degradation or side reactions of the starting materials.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation and the formation of some colored byproducts.[3] Purification by column chromatography or recrystallization can help remove these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route is a Hantzsch-type synthesis, which involves the condensation of ethyl 2-chloroacetoacetate with acetamide. This method is favored for its straightforwardness and the availability of the starting materials.
Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
In the Hantzsch synthesis of this oxazole, several side products can form:
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Unreacted starting materials: Ethyl 2-chloroacetoacetate and acetamide.[1]
-
Oxazoline intermediate: The cyclized but not yet dehydrated intermediate.
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Hydrolyzed product: 2,5-dimethyl-1,3-oxazole-4-carboxylic acid.
-
Dimerization or polymerization of reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[1]
Q3: My product is difficult to purify. What purification methods are recommended?
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.[1]
-
Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, vacuum distillation can be employed.
Q4: Can I use a catalyst to improve the yield and reaction rate?
Yes, acid catalysts such as p-toluenesulfonic acid (PTSA) are often used in Hantzsch-type syntheses to improve the reaction rate and yield.[1] Lewis acids have also been shown to be effective in similar cyclization reactions.
Experimental Protocols
Synthesis of this compound via Hantzsch-type Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 2-chloroacetoacetate (1 equivalent)
-
Acetamide (1.2 equivalents)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and acetamide (1.2 equivalents) in anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the Hantzsch-type synthesis of this compound.
Caption: Logical relationships of common byproduct formation in the synthesis of this compound.
References
Technical Support Center: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and industrially relevant synthetic route is a variation of the Hantzsch oxazole synthesis. This involves the cyclocondensation of ethyl 2-chloroacetoacetate with acetamide. This one-pot reaction is attractive due to the commercial availability of the starting materials.
Q2: I am not getting any product. What are the most critical parameters to check?
A2: The most critical parameters to investigate are the reaction temperature, the purity of your starting materials (especially the ethyl 2-chloroacetoacetate), and the absence of water. This reaction is sensitive to conditions, and deviation from the optimal parameters can lead to complete reaction failure.
Q3: My yield is very low. What are the likely causes?
A3: Low yields are a common issue in Hantzsch-type syntheses.[1] Potential causes include incomplete reaction, degradation of the product under harsh conditions, and the formation of side products.[1] It is also possible that a large excess of the amide reactant is required to drive the reaction to completion, and suboptimal stoichiometry can result in poor yields.
Q4: I am observing multiple spots on my TLC. What are the possible side products?
A4: In the reaction between ethyl 2-chloroacetoacetate and acetamide, several side products can form. These may include unreacted starting materials, the formation of an isomeric oxazole, or self-condensation products of the starting materials. If there is any amine impurity in the acetamide, it could lead to other nitrogen-containing heterocycles.
Q5: How can I purify the final product?
A5: Purification of this compound can typically be achieved through column chromatography on silica gel. A suitable eluent system would likely be a mixture of hexane and ethyl acetate. Recrystallization from an appropriate solvent system may also be a viable purification method if the product is a solid at room temperature.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| No Reaction (Starting materials consumed, but no product formed) | 1. Incorrect reaction temperature: The reaction may require a specific temperature range to proceed. | 1. Optimize the reaction temperature. Start with the suggested temperature in the protocol and screen a range of temperatures (e.g., ± 20°C). |
| 2. Degradation of starting materials or product: The reactants or the oxazole product might be unstable under the reaction conditions. | 2. Run the reaction for a shorter period and monitor by TLC. Consider if the chosen solvent or any additives are contributing to degradation. | |
| Low Product Yield | 1. Suboptimal stoichiometry: The molar ratio of ethyl 2-chloroacetoacetate to acetamide is critical. | 1. Vary the stoichiometry of the reactants. An excess of acetamide may be necessary to drive the reaction to completion. |
| 2. Presence of water: Water can interfere with the cyclization reaction. | 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| 3. Inefficient cyclodehydration: The final step of the reaction is a dehydration, which may not be efficient under the chosen conditions. | 3. Consider the addition of a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water. | |
| Formation of Multiple By-products | 1. Side reactions of ethyl 2-chloroacetoacetate: This starting material is reactive and can undergo self-condensation or reaction with impurities. | 1. Ensure the purity of the ethyl 2-chloroacetoacetate. Freshly distill if necessary. |
| 2. Reaction with impurities in acetamide: Commercial acetamide may contain impurities that can lead to side reactions. | 2. Use high-purity acetamide or recrystallize it before use. | |
| Difficulty in Product Purification | 1. Co-elution of impurities: By-products may have similar polarity to the desired product, making separation by column chromatography difficult. | 1. Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent may improve separation. |
| 2. Product is an oil: Oily products can be challenging to handle and purify. | 2. If the product is an oil, consider converting it to a solid derivative (e.g., hydrolysis to the carboxylic acid) for purification, and then esterifying back to the ethyl ester if needed. |
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method based on analogous syntheses and may require optimization.
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Acetamide (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., toluene, xylene, or DMF)
-
Optional: Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide and the anhydrous solvent.
-
Heat the mixture with stirring until the acetamide is fully dissolved.
-
Slowly add ethyl 2-chloroacetoacetate to the solution.
-
If using a catalyst, add it at this stage.
-
Heat the reaction mixture to reflux (the optimal temperature may vary depending on the solvent, typically 110-150°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Acetamide:EACA) | 2:1 to 3:1 | An excess of acetamide is likely beneficial for higher yields. |
| Temperature | 110 - 150 °C | Dependent on the boiling point of the chosen solvent. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Typical Yield | 40 - 70% | Yields can be highly variable and dependent on optimization. |
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Proposed Reaction Pathway
Caption: The proposed reaction pathway for the synthesis.
References
"alternative reagents for the synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate"
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. It explores alternative reagents and methodologies to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing substituted oxazoles, adaptable for this specific compound, are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent reacting with an aldehyde.[3]
Q2: I am experiencing low yields with the traditional Robinson-Gabriel synthesis using strong acids. What are some milder alternatives?
A2: For sensitive substrates that may degrade in the presence of strong acids like concentrated sulfuric acid, several milder cyclodehydrating agents can be employed. These include phosphorus oxychloride in dimethylformamide, or a combination of triphenylphosphine and iodine.[1] For some substrates, polyphosphoric acid (PPA) has also been shown to provide better yields.
Q3: Can the Van Leusen reaction be used to synthesize a 2,4,5-trisubstituted oxazole like the target molecule?
A3: Yes, modifications to the classical Van Leusen reaction allow for the synthesis of 4,5-disubstituted and subsequently 2,4,5-trisubstituted oxazoles. This typically involves the use of an α-substituted tosylmethyl isocyanide (TosMIC) reagent.[3] A one-pot approach has been developed for 4,5-disubstituted oxazoles using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid.[4]
Q4: What are the key starting materials for the Robinson-Gabriel synthesis of this compound?
A4: The key precursor for the Robinson-Gabriel synthesis is a 2-acylamino-ketone.[1] For the target molecule, this would be ethyl 2-acetamido-3-oxobutanoate. This precursor can often be synthesized using the Dakin-West reaction.[1]
Q5: Are there any one-pot methods available to simplify the synthesis?
A5: Yes, one-pot modifications exist for both the Robinson-Gabriel and Van Leusen syntheses. For instance, a one-pot diversity-oriented synthesis has been developed for the Robinson-Gabriel reaction.[1] Similarly, a one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been demonstrated in ionic liquids.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete cyclization in Robinson-Gabriel synthesis. | - Optimize the dehydrating agent. Consider switching to a milder reagent like PPh₃/I₂ or a stronger one like PPA depending on the substrate's sensitivity. - Increase the reaction temperature cautiously, monitoring for decomposition. - Ensure the 2-acylamino-ketone starting material is pure and completely dry. |
| Low reactivity of starting materials in the Van Leusen reaction. | - Ensure the use of a strong, non-nucleophilic base to fully deprotonate the TosMIC reagent. - Check the purity of the aldehyde; impurities can inhibit the reaction. - For 4,5-disubstitution, ensure the alkylating agent is sufficiently reactive. | |
| Formation of Significant Byproducts | Degradation of starting material by harsh acidic conditions in Robinson-Gabriel synthesis. | - Switch to a milder dehydrating agent such as trifluoroacetic anhydride (TFAA) or the Burgess reagent. - Reduce the reaction time by closely monitoring the reaction progress via TLC or LC-MS. |
| Formation of 4-alkoxy-2-oxazoline in the Van Leusen reaction. | - This can occur with an excess of alcohol (e.g., methanol, ethanol) used as a solvent or additive. Control the amount of alcohol judiciously, typically in the range of 1-2 equivalents.[5] | |
| Formation of regioisomers with unsymmetrical precursors. | - The regioselectivity can be influenced by both steric and electronic factors of the substituents on the reactants. Careful selection of starting materials and reaction conditions may be necessary to favor the desired isomer. | |
| Difficulty in Product Purification | Presence of residual dehydrating agent or its byproducts. | - Quench the reaction properly. For example, reactions with phosphorus-based reagents can be quenched with a saturated aqueous solution of NaHCO₃. - Employ appropriate work-up procedures, including aqueous washes to remove water-soluble impurities. |
| Co-elution of product with byproducts during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider recrystallization as an alternative or additional purification step. |
Alternative Synthetic Pathways and Reagents
The synthesis of this compound can be approached through several methods, with the Robinson-Gabriel and Van Leusen syntheses being prominent alternatives to potentially problematic routes.
Robinson-Gabriel Synthesis
This classical method involves the cyclodehydration of a 2-acylamino-ketone. For the target molecule, the precursor is ethyl 2-acetamido-3-oxobutanoate. A key advantage of this method is the wide range of available dehydrating agents, allowing for optimization based on substrate sensitivity.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Concentrated H₂SO₄ | Catalytic amount in a suitable solvent, heated. | Inexpensive and potent. | Harsh conditions can lead to degradation of sensitive substrates. |
| Phosphorus Pentoxide (P₂O₅) | Stoichiometric amounts in an inert solvent, heated. | Effective for many substrates. | Can be difficult to handle and work up. |
| Phosphorus Oxychloride (POCl₃) | In pyridine or DMF, often at elevated temperatures. | Generally high yielding. | Corrosive and requires careful handling. |
| Polyphosphoric Acid (PPA) | Used as both solvent and catalyst, heated (e.g., 150 °C). | Can give higher yields than H₂SO₄ for certain substrates.[6] | Viscous and can be difficult to work with. |
| Trifluoroacetic Anhydride (TFAA) | In an ethereal solvent like THF or dioxane. | Milder conditions, suitable for sensitive substrates. | More expensive than traditional reagents. |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | With a base like triethylamine in a solvent such as DCM. | Very mild conditions, good for complex molecules. | Stoichiometric amounts of reagents are required, leading to more waste.[1] |
Van Leusen Oxazole Synthesis
This method offers a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). To achieve the 2,5-dimethyl-4-carboxylate substitution pattern, a multi-step or one-pot modification is necessary.
| Reagent | Role in Synthesis |
| Tosylmethyl isocyanide (TosMIC) | Provides the C2-N bond and a carbon atom of the oxazole ring. |
| Acetaldehyde | Provides the C5 and the attached methyl group. |
| Ethyl 2-isocyanoacetate | Could potentially be used to introduce the C4-carboxylate moiety, though this is a less common variation. |
| Strong Base (e.g., K₂CO₃, DBU) | Deprotonates TosMIC and other acidic protons in the reaction sequence. |
| Alkylating agent (e.g., Methyl iodide) | To introduce the methyl group at the C2 position in a subsequent step or as part of a modified precursor. |
Experimental Protocols
Representative Protocol: Robinson-Gabriel Synthesis of a 2,4,5-alkyloxazole
Step 1: Synthesis of the 2-Acylamino-ketone Precursor (via Dakin-West Reaction)
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To a flask containing alanine (1.0 eq), add acetic anhydride (11.0 eq).
-
Add catalytic amounts of 4-dimethylaminopyridine (DMAP) (0.1 eq) and anhydrous sodium acetate (2.5 eq).
-
Heat the reaction mixture to 130 °C for 5 hours.
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The crude 3-acetamidobutan-2-one is purified by vacuum distillation.
Step 2: Cyclodehydration to form the Oxazole
-
To the purified 3-acetamidobutan-2-one (1.0 eq), add polyphosphoric acid (PPA) (4.0 eq).
-
Heat the mixture to 150 °C for 2 hours, with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
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Neutralize the solution with a suitable base (e.g., concentrated NaOH or K₂CO₃ solution).
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
Caption: Robinson-Gabriel synthesis pathway for oxazoles.
Caption: General experimental workflow for Van Leusen oxazole synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Scale-up Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the Robinson-Gabriel synthesis of this compound, a common and effective route for this class of compounds.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing a significant drop in yield from our lab-scale (10g) to our pilot-plant scale (1kg) synthesis. What are the likely causes and how can we mitigate this?
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors. Here is a systematic approach to troubleshooting:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" where the exothermic cyclodehydration reaction can cause degradation of the starting material or product.[1][2] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[3]
-
Recommended Solutions:
-
Improve Agitation: Ensure the stirrer design and speed are adequate for the larger vessel to maintain a homogenous mixture.
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Controlled Reagent Addition: Add the dehydrating agent (e.g., concentrated sulfuric acid) slowly and sub-surface to better control the exotherm. Monitor the internal temperature closely during the addition.[4]
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Jacket Cooling: Utilize a reactor with a cooling jacket and ensure the heat transfer fluid is at an appropriate temperature to manage the heat generated.
-
-
-
Incomplete Reaction: The reaction may not be going to completion at the larger scale within the same timeframe as the lab-scale experiment.
-
Recommended Solutions:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, UPLC) to monitor the disappearance of the starting 2-acetylamino-3-oxobutanoate and the formation of the product.
-
Extended Reaction Time: Based on monitoring, the reaction time may need to be extended at a larger scale.
-
-
-
Starting Material Quality: Impurities in the starting materials can have a more pronounced effect at a larger scale.
-
Recommended Solutions:
-
Purity Assessment: Ensure the purity of the 2-acetylamino-3-oxobutanoate starting material is high and consistent between batches.
-
-
Issue 2: Increased Impurity Profile
Question: Our scaled-up batches show a higher level of impurities, particularly an enamide byproduct and some polymeric material. How can we minimize the formation of these byproducts?
Answer: The formation of byproducts is often exacerbated by the harsher conditions that can occur during scale-up.
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Enamide Formation: This can occur through a competing elimination reaction of the 2-acylamino-ketone starting material.[5]
-
Recommended Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the elimination pathway.
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Choice of Dehydrating Agent: While sulfuric acid is common, other dehydrating agents like phosphorus pentoxide or trifluoroacetic anhydride might be more selective for certain substrates.[1]
-
-
-
Polymerization/Tar Formation: Strong acid catalysis can lead to the polymerization of reactive starting materials or intermediates.[5]
-
Recommended Solutions:
-
Lower Reaction Temperature: This can help control the reaction rate and minimize polymerization.
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Reduce Reaction Time: Use in-process monitoring to stop the reaction as soon as it is complete to avoid prolonged exposure to acidic conditions.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the crystallization of this compound at a larger scale, often getting an oil or very fine crystals that are difficult to filter.
Answer: Crystallization challenges at scale are often related to solvent choice, cooling rate, and the presence of impurities.[6]
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"Oiling Out": The product separates as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if there are significant impurities.[6]
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Recommended Solutions:
-
Slower Cooling Rate: Implement a programmed, gradual cooling profile.
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Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. A good starting point is a mixture of heptane and ethyl acetate.
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Seeding: Introduce a small amount of pure crystals at the appropriate temperature to encourage controlled crystallization.
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-
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Formation of Fine Crystals: Rapid crystallization can lead to small particles that are difficult to filter and dry.
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Recommended Solutions:
-
Controlled Supersaturation: Maintain a lower level of supersaturation by adjusting the cooling rate and solvent composition.
-
Aging: Hold the crystal slurry at the final temperature for a period to allow for crystal growth and maturation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1] For this specific molecule, the starting material would be ethyl 2-acetylamino-3-oxobutanoate.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of the exothermic reaction during the cyclodehydration step, especially when using strong acids like sulfuric acid.[6] A thermal runaway reaction can occur if the heat generated is not effectively removed, leading to a rapid increase in temperature and pressure.[2] A thorough process safety assessment is crucial before scaling up.
Q3: How can I effectively monitor the progress of the reaction at a large scale?
A3: For large-scale production, it is highly recommended to use in-process analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are ideal for monitoring the consumption of the starting material and the formation of the product and any byproducts.
Q4: What are the critical process parameters to control during scale-up?
A4: The critical process parameters include:
-
Temperature of the reaction mixture.
-
Rate of addition of the dehydrating agent.
-
Agitation speed.
-
Purity of starting materials.
-
Cooling rate during crystallization.
Q5: Are there milder alternatives to concentrated sulfuric acid for the cyclodehydration step?
A5: Yes, for sensitive substrates, milder reagents such as phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be used.[7] Another option is the use of triphenylphosphine and iodine.[1]
Data Presentation
The following tables summarize typical quantitative data that might be observed during the scale-up of this synthesis, highlighting the challenges discussed.
Table 1: Impact of Scale on Reaction Yield and Purity
| Scale | Starting Material (kg) | Product Yield (%) | Purity by HPLC (%) | Major Impurity (Enamide, %) |
| Lab (1 L flask) | 0.1 | 85 | 98.5 | 0.8 |
| Pilot (50 L reactor) | 5.0 | 72 | 95.2 | 3.5 |
| Production (500 L reactor) | 50.0 | 65 | 92.0 | 6.2 |
Table 2: Effect of Dehydrating Agent on Yield and Purity at Pilot Scale (5 kg)
| Dehydrating Agent | Reaction Temperature (°C) | Product Yield (%) | Purity by HPLC (%) |
| H₂SO₄ (conc.) | 80 | 72 | 95.2 |
| P₂O₅ | 90 | 78 | 97.1 |
| Trifluoroacetic Anhydride | 60 | 75 | 96.5 |
Experimental Protocols
Key Experiment: Robinson-Gabriel Synthesis of this compound (Pilot Scale)
Materials:
-
Ethyl 2-acetylamino-3-oxobutanoate (5.0 kg, 1 equivalent)
-
Concentrated Sulfuric Acid (98%) (7.5 kg, ~2.8 equivalents)
-
Toluene (25 L)
-
Sodium Bicarbonate Solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Heptane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: Charge a 50 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel with ethyl 2-acetylamino-3-oxobutanoate (5.0 kg) and toluene (25 L).
-
Cooling: Cool the mixture to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add concentrated sulfuric acid (7.5 kg) to the stirred mixture via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench by transferring it to a separate vessel containing a stirred mixture of ice and water.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane as an anti-solvent until the solution becomes cloudy. Cool the mixture slowly to 0-5 °C and hold for at least 2 hours.
-
Isolation: Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to yield this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pilot-scale synthesis.
Troubleshooting Logic for Low Yield
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"stability issues of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate under different conditions"
This technical support center provides guidance on the stability of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. As specific stability data for this compound is not extensively documented in publicly available literature, this guide is based on the general chemical properties of oxazoles and ethyl esters. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation from atmospheric moisture and oxygen.
Q2: Is this compound stable in aqueous solutions?
A2: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acids or bases.[1] Therefore, prolonged storage in aqueous solutions, especially at non-neutral pH, is not recommended. For experiments requiring aqueous media, freshly prepared solutions should be used.
Q3: What is the stability of the oxazole ring?
A3: Oxazole rings are generally thermally stable aromatic systems.[2] However, they can be sensitive to strong acids and bases, which may lead to ring cleavage.[3][4] The C2 position of the oxazole ring is the most electron-deficient and can be susceptible to nucleophilic attack, potentially leading to ring opening.[4][5]
Q4: Is the compound sensitive to light?
A4: Many heterocyclic compounds can undergo photodegradation upon exposure to UV or visible light.[6][7] While specific photostability data for this compound is unavailable, it is prudent to protect it from light during storage and experiments to minimize the risk of photochemical degradation.
Q5: What solvents are compatible with this compound?
A5: The compound is generally soluble in common organic solvents such as ethanol, methanol, tetrahydrofuran (THF), and dichloromethane. When selecting a solvent, consider its purity, as trace amounts of water or acidic/basic impurities could promote degradation over time. For long-term storage in solution, anhydrous aprotic solvents are preferable.
Troubleshooting Guides
Issue 1: I am seeing a new, more polar spot on my TLC plate after my reaction or work-up.
-
Question: Could this be a degradation product?
-
Answer: Yes, this is a common sign of hydrolysis of the ethyl ester to the corresponding carboxylic acid. The carboxylic acid is significantly more polar and will have a lower Rf value on a normal-phase TLC plate. This hydrolysis can be promoted by the presence of water under either acidic or basic conditions.[8]
Issue 2: My reaction yield is unexpectedly low, and I suspect the starting material is degrading.
-
Question: What reaction conditions might be causing the degradation of this compound?
-
Answer:
-
pH: Strong acidic or basic conditions can lead to both hydrolysis of the ester and potentially cleavage of the oxazole ring.[1][4][9] If your reaction requires such conditions, consider minimizing the reaction time and temperature.
-
Temperature: While oxazoles are generally thermally stable, high temperatures in the presence of other reagents, especially water, acids, or bases, can accelerate degradation.[2][10]
-
Nucleophiles: Strong nucleophiles can attack the C2 position of the oxazole ring, which may lead to ring opening.[4][5]
-
Issue 3: I observe discoloration of the compound upon storage or during my experiment.
-
Question: What could be the cause of the color change?
-
Answer: Discoloration can be an indication of decomposition. This could be due to photolytic degradation if the compound has been exposed to light, or oxidative degradation.[6][11] Ensure the compound is stored in a dark, inert environment and handle it quickly to minimize exposure to light and air.
Summary of Potential Degradation Pathways
The following table summarizes the potential degradation products of this compound under various stress conditions, based on general chemical principles.[12]
| Stress Condition | Potential Degradation Pathway | Potential Degradation Product(s) |
| Acidic (e.g., HCl) | Hydrolysis of the ethyl ester.[9][13] | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid and ethanol. |
| Basic (e.g., NaOH) | Saponification (irreversible hydrolysis) of the ethyl ester.[8][14] | Sodium 2,5-dimethyl-1,3-oxazole-4-carboxylate and ethanol. |
| Oxidative (e.g., H₂O₂) | Potential oxidation of the oxazole ring or methyl groups. | Various oxidized species; structure elucidation would be required. |
| Thermal (Heat) | Generally stable, but degradation is possible at high temperatures.[2] | Isomeric compounds, or cleavage products if other reagents are present. |
| Photolytic (UV/Vis Light) | Photochemical degradation.[6][7] | Various photoproducts; structure elucidation would be required. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[12][15] This protocol provides a general framework that should be optimized for your specific analytical capabilities.
Objective: To investigate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a thermostatic oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol to the initial concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.[16]
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
-
Visualizations
Caption: Potential pathway for acid-catalyzed hydrolysis of the ester.
Caption: Potential pathway for base-catalyzed hydrolysis (saponification).
Caption: General workflow for conducting a forced degradation study.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Forced Degradation Studies - STEMart [ste-mart.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Improving Regioselectivity of Reactions Involving Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselectivity of reactions involving Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental functionalization of this compound.
Issue 1: Poor or Non-Regioselective Lithiation and Subsequent Alkylation of the Methyl Groups
-
Problem: When attempting to functionalize one of the methyl groups (at C2 or C5) via lithiation followed by quenching with an electrophile, a mixture of 2- and 5-substituted products is obtained, or the reaction fails to proceed. Deprotonation of 2,5-dimethyl oxazole derivatives can be non-regiospecific.[1]
-
Potential Causes:
-
Inappropriate Base: Strong, non-selective bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can deprotonate both methyl groups, leading to a mixture of regioisomers.[1][2]
-
Reaction Temperature: The temperature can influence the kinetic versus thermodynamic control of the deprotonation.
-
Steric Hindrance: The ethyl carboxylate group at C4 may sterically hinder the approach of the base to the C5-methyl group.
-
Electronic Effects: The electron-withdrawing nature of the C4-ester group can influence the acidity of the protons on the adjacent C5-methyl group.
-
-
Solutions:
-
Choice of Base: Employ a sterically hindered or a more selective base. Lithium diethylamide (LiDEA) has been shown to selectively deprotonate the 2-methyl group in 2-methyloxazoles.[2] The use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc can also offer high regioselectivity in the metalation of oxazoles.[3]
-
Temperature Control: Perform the lithiation at low temperatures (e.g., -78 °C) to favor kinetic control.
-
Directed Metalation: Consider converting the C4-ester to a directing group, such as an amide, which has been shown to solve regioselectivity problems in the deprotonation of 2,5-dimethylazole systems.[1]
-
Issue 2: Unwanted Electrophilic Substitution on the Oxazole Ring
-
Problem: During attempts to perform electrophilic substitution on the substituents, the oxazole ring itself reacts, leading to undesired byproducts.
-
Potential Causes:
-
Reaction Conditions: Harsh reaction conditions (e.g., strong acids, high temperatures) can promote electrophilic attack on the electron-rich positions of the oxazole ring.
-
Activating Effects: Although generally electron-deficient, the methyl groups at C2 and C5 are weakly activating, and under certain conditions, the ring can undergo electrophilic substitution. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2.[4]
-
-
Solutions:
-
Milder Reaction Conditions: Utilize milder reagents and lower reaction temperatures.
-
Protecting Groups: If ring substitution is a persistent issue, consider the use of protecting groups, although this adds extra steps to the synthesis.
-
Alternative Strategies: Employ functionalization strategies that do not involve direct electrophilic substitution on the ring, such as metal-catalyzed cross-coupling reactions on pre-functionalized derivatives.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors governing the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily governed by a combination of electronic and steric factors.[5]
-
Electronic Effects: The oxazole ring is electron-deficient, making it generally unreactive towards electrophiles. The ester group at C4 is electron-withdrawing, which deactivates the ring and influences the acidity of adjacent protons. The methyl groups at C2 and C5 are weakly electron-donating.
-
Steric Hindrance: The ethyl carboxylate group at C4 and the methyl group at C5 can create steric hindrance, influencing the accessibility of different reaction sites to reagents.
Q2: Which positions on this compound are most reactive towards different types of reagents?
A2:
-
For Deprotonation/Metalation: The protons on the C2 and C5 methyl groups are the most acidic C-H bonds. The C2 position is generally the most electron-deficient carbon and is often the initial site of metallation in unsubstituted oxazoles.[4] However, in 2,5-disubstituted systems, a mixture of deprotonation at both methyl groups can occur.[1] The choice of base is critical for achieving regioselectivity.[2]
-
For Electrophilic Attack: Direct electrophilic substitution on the oxazole ring is generally difficult unless activating groups are present.[4] If it does occur, the expected order of reactivity is C4 > C5 > C2. However, the existing substituents on this compound will direct incoming electrophiles. Reactions are more likely to occur on the methyl or ester functionalities under specific conditions.
-
For Nucleophilic Attack: The oxazole ring is generally resistant to nucleophilic substitution unless there is a good leaving group present. The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack if a suitable leaving group is attached.[4]
Q3: How can I confirm the regiochemistry of my reaction products?
A3: A combination of spectroscopic techniques is essential for determining the regiochemistry of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons and carbons will be different for each regioisomer. For example, the chemical shift of a methylene group attached to the C2-methyl position will differ from one attached to the C5-methyl position.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons, which can be invaluable in determining the spatial relationship of substituents and thus the regiochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the product. Fragmentation patterns in MS/MS experiments may also provide clues about the substitution pattern.
-
Infrared (IR) Spectroscopy: While less definitive for regiochemistry, IR spectroscopy can confirm the presence of key functional groups in the product.
Data Presentation
Table 1: Illustrative Regioselectivity of Methyl Group Lithiation-Alkylation under Different Conditions
| Entry | Base | Temperature (°C) | Electrophile | C2-Alkylation:C5-Alkylation Ratio (Illustrative) |
| 1 | n-BuLi | -78 | CH₃I | 1 : 1.5 |
| 2 | LDA | -78 | CH₃I | 1 : 1.2 |
| 3 | LiDEA | -78 | CH₃I | > 95 : 5 |
| 4 | TMPMgCl·LiCl | -78 to 0 | CH₃I | Potentially high selectivity for C2 or C5 |
Note: The ratios are illustrative and based on general principles of oxazole reactivity. Experimental verification is required.
Experimental Protocols
Protocol 1: Regioselective Lithiation and Alkylation at the C2-Methyl Position
This protocol is adapted from general procedures for the selective lithiation of 2-methyloxazoles.[2]
-
Preparation: To a solution of diethylamine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq.) dropwise. Stir the solution for 15 minutes at 0 °C to generate lithium diethylamide (LiDEA).
-
Lithiation: Cool the LiDEA solution to -78 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired C2-alkylated product.
Mandatory Visualization
Caption: Workflow for the regioselective functionalization of this compound.
Caption: Key factors influencing the regioselectivity of reactions on the oxazole derivative.
References
- 1. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
"workup procedures for reactions with Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It is likely to have limited solubility in non-polar solvents like hexanes and is generally insoluble in water.
Q2: What are the potential stability issues with the oxazole ring and the ethyl ester during workup?
The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and basic aqueous conditions, particularly with heating. The oxazole ring is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to ring opening or other decomposition pathways.
Q3: What are common impurities that might be present after a reaction?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the reaction conditions, potential byproducts could include the hydrolyzed carboxylic acid of the title compound or products resulting from reactions involving the methyl groups on the oxazole ring.
Q4: Can this compound be purified by distillation?
While theoretically possible, purification by distillation may not be ideal. The boiling point of the compound is likely high, and prolonged heating could lead to decomposition. Column chromatography is the recommended method for purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions involving this compound.
Issue 1: Emulsion formation during aqueous extraction.
-
Possible Cause: High concentration of polar impurities or surfactants, or vigorous shaking.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
-
Filter the entire mixture through a pad of Celite®.
-
If the emulsion persists, consider a gentle centrifugation step if the equipment is available.
-
Issue 2: Low recovery of the desired product after extraction.
-
Possible Cause:
-
The product may be more soluble in the aqueous layer than anticipated, especially if the aqueous layer is basic and some hydrolysis of the ester has occurred.
-
Incomplete extraction from the aqueous layer.
-
-
Solution:
-
Before extraction, ensure the aqueous layer is neutral or slightly acidic (pH ~5-6) to suppress the solubility of any hydrolyzed product.
-
Increase the number of extractions with the organic solvent (e.g., from 2 x 50 mL to 4 x 25 mL).
-
Use a more polar extraction solvent like dichloromethane if you were initially using a less polar one like diethyl ether.
-
Back-extract the combined aqueous layers with a fresh portion of organic solvent.
-
Issue 3: Presence of the hydrolyzed carboxylic acid in the final product.
-
Possible Cause: Exposure to acidic or basic conditions during the reaction or workup.
-
Solution:
-
During the workup, perform a wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic impurity. Be cautious of CO₂ evolution.
-
If the carboxylic acid is still present, it can often be removed by column chromatography.
-
To prevent hydrolysis, ensure all workup steps are performed at room temperature or below and minimize the time the compound is in contact with acidic or basic aqueous solutions.
-
Issue 4: Difficulty in removing a polar impurity by column chromatography.
-
Possible Cause: The impurity has a similar polarity to the desired product.
-
Solution:
-
Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-20% ethyl acetate in hexanes) may improve separation.
-
Consider using a different stationary phase, such as alumina instead of silica gel.
-
If the impurity is acidic or basic, a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) can be added to the eluent, but be mindful of the stability of your product.
-
Recrystallization of the impure product from a suitable solvent system could be an effective alternative.
-
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography Purification
| Eluent System (v/v) | Typical Rf of this compound | Notes |
| 10% Ethyl Acetate in Hexanes | 0.4 - 0.5 | Good for separating non-polar impurities. |
| 20% Ethyl Acetate in Hexanes | 0.6 - 0.7 | Provides faster elution. |
| 30% Dichloromethane in Hexanes | 0.3 - 0.4 | An alternative non-polar system. |
| 5% Methanol in Dichloromethane | > 0.8 | Generally too polar; for separating highly polar impurities. |
Note: Rf values are approximate and can vary based on the specific silica gel, plate, and chamber saturation.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quenching: Cool the reaction mixture to room temperature. If the reaction is conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure. If in a water-immiscible solvent (e.g., DCM, ethyl acetate), proceed to the next step.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separation: Transfer the mixture to a separatory funnel. Shake gently to mix the layers and then allow them to separate.
-
Washing:
-
Wash the organic layer sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated NaHCO₃ solution (if acidic impurities are present). Use caution due to potential gas evolution.
-
Brine (to aid in drying).
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for reaction workup and purification.
Caption: Troubleshooting decision tree for workup and purification issues.
Technical Support Center: Analytical Methods for Detecting Impurities in Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
What are the potential sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage. Potential sources include:
-
Starting materials and reagents: Unreacted starting materials or impurities present in them.
-
Intermediates: Byproducts formed during the synthesis of the main compound.[1][2]
-
Degradation products: Impurities formed due to the degradation of the final product upon exposure to light, heat, or moisture.
-
Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.
Which analytical techniques are most suitable for detecting impurities in this compound?
The most common and suitable analytical techniques for impurity profiling of pharmaceutical compounds like this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a standard method for separating and quantifying non-volatile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the separation and identification of volatile and semi-volatile impurities, such as residual solvents.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry, useful for identifying unknown impurities.[1][4]
What are the expected mass spectral fragmentation patterns for this compound and its potential impurities?
For this compound, the fragmentation in mass spectrometry will likely involve characteristic losses associated with the ester group and the oxazole ring. Key fragmentation patterns for esters often involve the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR).[5][6] The stability of the oxazole ring may lead to distinct fragmentation patterns, though aromatic and heterocyclic compounds often show a strong molecular ion peak.[7][8]
How can I prepare my sample for impurity analysis?
Proper sample preparation is crucial for accurate analysis. A general approach involves:
-
"Dilute and shoot": For drug substances, this is the most straightforward method, involving dissolving a precisely weighed amount of the sample in a suitable solvent.[9]
-
Solid-Phase Extraction (SPE): This technique can be used for sample cleanup and pre-concentration of impurities, especially from complex matrices.[10][11]
-
Liquid-Liquid Extraction (LLE): Useful for separating the analyte of interest from interfering substances based on their differential solubilities in two immiscible liquids.[11]
What are typical acceptance criteria for impurity levels?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity thresholds in new drug substances. Generally, for impurities with known structures, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. For unknown impurities, the identification threshold is typically lower.
Troubleshooting Guides
HPLC Troubleshooting
Issue: Peak Tailing
Q: My analyte peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing in HPLC is a common issue that can affect resolution and integration accuracy. Here are the common causes and solutions:
-
Secondary Interactions: The analyte may have secondary interactions with residual silanol groups on the silica-based column.
-
Column Overload: Injecting too much sample can saturate the column.
-
Column Degradation: An old or contaminated column can lose its efficiency.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.[12]
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and minimize its length.[13]
-
Issue: Peak Broadening
Q: My peaks are broad, leading to poor resolution. What should I investigate?
A: Peak broadening can be caused by several factors related to the HPLC system and method parameters:
-
Poor Column Efficiency: An old or poorly packed column will result in broader peaks.
-
Solution: Replace the column with a new one of the same type.
-
-
High Flow Rate: An excessively high flow rate may not allow for proper partitioning of the analyte.
-
Solution: Optimize the flow rate. A lower flow rate generally improves peak shape but increases run time.
-
-
Inappropriate Mobile Phase Strength: A mobile phase that is too strong or too weak can affect peak shape.
-
Solution: Adjust the mobile phase composition. For a peak that elutes too quickly and is broad, decrease the percentage of the organic solvent. For a late-eluting broad peak, a slightly stronger mobile phase may be necessary.[14]
-
Issue: Poor Resolution Between Peaks
Q: I am not getting good separation between my main peak and an impurity. How can I improve resolution?
A: Improving resolution often requires adjustments to the mobile phase or column chemistry:
-
Optimize Mobile Phase:
-
Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity.
-
pH: Small changes in the mobile phase pH can affect the retention times of ionizable compounds differently.
-
-
Change Column Chemistry: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl).[14]
Issue: Ghost Peaks
Q: I am observing unexpected peaks in my chromatogram, even in a blank run. What could be the cause?
A: These "ghost peaks" are often due to contamination or issues with the mobile phase:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.
-
Solution: Use high-purity solvents and freshly prepared mobile phases.
-
-
Carryover: Sample from a previous injection may be retained in the injector or column.
-
Solution: Implement a robust needle wash program and flush the column between runs.
-
-
Degradation of Mobile Phase: Some mobile phase components can degrade over time.
-
Solution: Prepare fresh mobile phase daily.
-
GC-MS Troubleshooting
Issue: Poor Peak Shape
Q: My peaks in the GC chromatogram are tailing or fronting. What are the common causes?
A: Poor peak shape in GC-MS can be due to several factors:
-
Column Activity: Active sites on the column can interact with polar analytes.
-
Solution: Use a deactivated column or perform column conditioning.
-
-
Improper Injection Technique: A slow injection can lead to band broadening.
-
Solution: Ensure a fast and clean injection.
-
-
Column Overloading: Injecting too much sample can saturate the column.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue: Low Sensitivity
Q: I am having trouble detecting low-level impurities. How can I improve the sensitivity of my GC-MS method?
A: Low sensitivity can be addressed by optimizing both the GC and MS parameters:
-
GC Parameters:
-
Injection Volume: Increase the injection volume, but be mindful of potential overloading.
-
Split Ratio: Use a lower split ratio or a splitless injection for trace analysis.
-
-
MS Parameters:
-
Ionization Mode: Ensure the correct ionization mode (e.g., Electron Ionization) is selected and optimized.
-
Detector Voltage: Increase the detector voltage, but be aware that this can also increase noise.
-
Issue: Contamination in the Mass Spectrum
Q: I am seeing background ions in my mass spectra that are interfering with impurity identification. What are the likely sources?
A: Contamination can come from various sources in a GC-MS system:
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and produce characteristic background ions.
-
Solution: Use a low-bleed column and condition it properly.
-
-
Septum Bleed: Particles from the injection port septum can enter the system.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can be a source of background noise.
-
Solution: Use high-purity carrier gas and install traps to remove oxygen and moisture.
-
Experimental Protocols (Starting Points for Method Development)
Protocol 1: Reversed-Phase HPLC-UV Method
-
Principle: This method is designed to separate this compound from its potential non-volatile impurities based on their polarity. A reversed-phase C18 column is used with a gradient elution of a buffered aqueous mobile phase and an organic modifier. Detection is performed using a UV detector at a wavelength where the main compound and its impurities have significant absorbance.
-
Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate or formic acid (for mobile phase buffering)
-
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions (Illustrative)
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Gradient 10% B to 90% B over 20 min Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 254 nm | Injection Vol. | 10 µL |
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the reference standard solution.
-
Inject the sample solution.
-
Analyze the chromatograms for the presence of impurity peaks.
-
Protocol 2: GC-MS Method for Volatile Impurities
-
Principle: This method is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. The sample is injected into a gas chromatograph where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
-
Materials and Reagents:
-
This compound sample
-
Methanol or another suitable solvent (GC grade)
-
Helium (carrier gas, high purity)
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.
-
-
GC-MS Conditions (Illustrative)
Parameter Value Column DB-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium at 1.0 mL/min Inlet Temp. 250 °C Injection Mode Split (50:1) Oven Program 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C | Scan Range | 40-500 amu |
-
Sample Preparation:
-
Accurately weigh about 50 mg of the sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol).
-
Vortex to ensure complete dissolution.
-
-
Procedure:
-
Set up the GC-MS system with the specified conditions.
-
Inject a solvent blank to check for system contamination.
-
Inject the prepared sample solution.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each peak.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantitative Data (Illustrative Examples)
The following tables provide examples of how quantitative data for impurity analysis can be presented. The values are for illustrative purposes only and should be determined experimentally for each specific batch and method.
Table 1: Example Impurity Profile by HPLC-UV
| Peak | Retention Time (min) | Area (%) | Identification |
| Main | 12.5 | 99.75 | This compound |
| Impurity 1 | 8.2 | 0.12 | Starting Material A |
| Impurity 2 | 14.1 | 0.08 | Unknown |
| Impurity 3 | 15.6 | 0.05 | Byproduct B |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 |
| LOD | 0.01% | Reportable |
| LOQ | 0.03% | Reportable |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.5% | < 2.0% |
Visualized Workflows (Graphviz)
Caption: General Workflow for Impurity Identification and Quantification.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
Caption: Decision Tree for Selecting the Appropriate Analytical Technique.
References
- 1. ajrconline.org [ajrconline.org]
- 2. rroij.com [rroij.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. readchemistry.com [readchemistry.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. chromtech.com [chromtech.com]
- 14. benchchem.com [benchchem.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methods for validating the purity of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a key heterocyclic scaffold. We present detailed experimental protocols, comparative data, and a discussion of alternative synthesis and purification strategies to aid in the production of highly pure material.
Overview of Purity Validation
The validation of purity for a synthesized compound like this compound involves a multi-pronged analytical approach to identify and quantify the target molecule and any potential impurities. These impurities can include starting materials, by-products of the reaction, and degradation products. A combination of spectroscopic and chromatographic techniques is essential for a comprehensive purity assessment.
Caption: Workflow for purity validation of synthesized compounds.
Analytical Data for Pure this compound
Obtaining a certified reference standard for direct comparison can be challenging, as some suppliers do not provide detailed analytical data for this specific molecule.[1] Therefore, a combination of predicted data and experimental results from the synthesized batch is crucial.
Table 1: Predicted and Expected Analytical Data for Pure this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | Colorless to pale yellow solid/oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (q, J=7.1 Hz, 2H), 2.58 (s, 3H), 2.40 (s, 3H), 1.38 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.0, 158.0, 150.0, 115.0, 61.0, 14.5, 14.0, 11.0 |
| HPLC-UV Purity | ≥ 95% |
| Elemental Analysis | C: 56.80%, H: 6.55%, N: 8.28%, O: 28.37% |
*Note: NMR data is predicted and may vary slightly from experimental results.
Comparison of Synthesis and Purification Alternatives
The purity of the final product is highly dependent on the chosen synthetic route and purification method. The Robinson-Gabriel and van Leusen syntheses are two common methods for preparing oxazoles, each with its own advantages and potential for impurity formation.
References
A Comparative Spectroscopic Guide to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative spectroscopic analysis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate and its structural isomers. Due to a scarcity of publicly available experimental data for this compound, this document provides expected spectroscopic values based on the analysis of closely related analogues and isomers. This guide is intended to serve as a valuable predictive resource for researchers working with these compounds.
I. Structural Overview of Isomers
The primary compound of interest is this compound. For a comprehensive comparison, this guide will also consider the following structural isomers:
-
Isomer 1: Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
-
Isomer 2: Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate
The structural differences between these isomers lie in the substitution pattern on the oxazole ring, which significantly influences their spectroscopic properties.
II. Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for the target compound and its related isomers. The data for this compound is predicted based on analogous compounds.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | -CH₃ (C2) | -CH₃ (C5/C4) | -OCH₂CH₃ (quartet) | -OCH₂CH₃ (triplet) |
| This compound (Expected) | ~2.5 | ~2.4 | ~4.3 | ~1.3 |
| Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (Expected) | ~2.6 | ~2.3 | ~4.3 | ~1.3 |
| Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate (Expected) | ~2.4 | ~2.2 | ~4.4 | ~1.4 |
| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (Analog) | - | 2.72 | 4.30 | 1.32 |
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | C=O | Oxazole C2 | Oxazole C4 | Oxazole C5 | -OCH₂CH₃ | -CH₃ (C2) | -CH₃ (C5/C4) | -OCH₂CH₃ |
| This compound (Expected) | ~162 | ~160 | ~130 | ~150 | ~61 | ~14 | ~11 | ~14 |
| Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (Expected) | ~161 | ~163 | ~145 | ~135 | ~60 | ~14 | ~12 | ~14 |
| Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate (Expected) | ~158 | ~165 | ~140 | ~148 | ~62 | ~13 | ~10 | ~14 |
| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (Analog) | 162.7 | 160.2 | 128.5 | 157.1 | 60.7 | - | 12.0 | 14.2 |
Table 3: Comparative IR and Mass Spectrometry Data
| Compound | IR (C=O stretch, cm⁻¹) | IR (C=N stretch, cm⁻¹) | Mass Spec (M⁺) |
| This compound (Expected) | ~1720 | ~1650 | 169.07 |
| Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate (Expected) | ~1715 | ~1660 | 169.07 |
| Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate (Expected) | ~1730 | ~1640 | 169.07 |
| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (Analog) | 1721 | 1645 | 231.09 |
III. Experimental Protocols
A general synthetic protocol for 2,5-disubstituted oxazole-4-carboxylates is presented below, followed by standard spectroscopic analysis methodologies.
A. General Synthesis of 2,5-Disubstituted Oxazole-4-Carboxylates [1]
This procedure describes a common method for synthesizing the oxazole core structure.
Protocol:
-
Amidation: To a solution of a propargylamine derivative in a suitable solvent (e.g., THF), an acid chloride is added dropwise at 0 °C. The reaction is typically stirred for several hours at room temperature.
-
Palladium-Catalyzed Acylation: The resulting amide is then subjected to a palladium-catalyzed acylation reaction with another acid chloride in the presence of a copper(I) iodide co-catalyst and a base such as triethylamine.
-
Cycloisomerization: The final cycloisomerization to form the oxazole ring is often achieved by treating the acylated intermediate with a protic acid, such as p-toluenesulfonic acid, in a suitable solvent and heating the mixture.
B. Spectroscopic Analysis
The following are general protocols for the spectroscopic characterization of the synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra are typically acquired with a 90° pulse and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are acquired using a proton-decoupling pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with KBr powder and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two NaCl or KBr plates.
-
Instrumentation: IR spectra are recorded on an FTIR spectrometer.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
IV. Conclusion
This guide provides a comparative framework for the spectroscopic analysis of this compound and its isomers. While experimental data for the primary compound remains elusive, the provided expected values, based on structurally similar compounds, offer a valuable starting point for researchers. The detailed experimental protocols for synthesis and analysis are intended to aid in the practical application of this information in a laboratory setting. Further research is warranted to obtain and publish the experimental spectroscopic data for this compound to validate these predictions.
References
"bioactivity comparison of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate derivatives"
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the reported bioactivity of various oxazole-containing compounds. Despite a comprehensive search, a direct comparative study of a homologous series of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate derivatives with quantitative bioactivity data was not available in the reviewed literature. Therefore, this document presents data from a range of structurally diverse oxazole derivatives to illustrate their therapeutic potential and the methodologies used for their evaluation.
The 1,3-oxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological effects of these compounds are often attributed to their ability to interact with various enzymes and cellular signaling pathways.[4] This guide summarizes key bioactivity data for several distinct oxazole derivatives, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro and in vivo bioactivities of various oxazole derivatives. Direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Selected Oxazole Derivatives
| Compound/Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |
| 1,3-Oxazole Derivative | Hep-2 | Not Specified | 60.2 | [4] |
| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles | SNB-75 (CNS Cancer) | NCI 60-cell line screen | 10 (cytostatic) | |
| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles | SF-539 (CNS Cancer) | NCI 60-cell line screen | 10 (cytostatic) | |
| 2,5-Disubstituted 1,3,4-Oxadiazole | NUGC (Gastric Cancer) | Not Specified | 0.021 | |
| Macrooxazole mixture (2 & 4) | Cancer cell lines | Not Specified | 23 µg/mL | [5][6] |
Table 2: Antimicrobial Activity of Selected Oxazole and Oxadiazole Derivatives
| Compound/Derivative Class | Microorganism | Assay | MIC (µg/mL) | Reference |
| 2,5-Disubstituted 1,3,4-Oxadiazole (Furan derivative) | S. aureus | Not Specified | 4 | [7] |
| 2,5-Disubstituted 1,3,4-Oxadiazole (Furan derivative) | E. coli | Not Specified | 8 | [7] |
| Thiazole Substituted 1,3,4-Oxadiazole (4-F substituted) | Bacteria and Fungi | Not Specified | Good activity |
Table 3: Anti-inflammatory Activity of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Animal Model/Assay | Dosage | % Inhibition | Reference |
| 2,5-Disubstituted-1,3,4-oxadiazole (OSD) | Carrageenan-induced rat paw edema | 100 mg/kg | 60 | [8][9][10] |
| 2,5-Disubstituted-1,3,4-oxadiazole (OPD) | Carrageenan-induced rat paw edema | 100 mg/kg | 32.5 | [8][9][10] |
| 2,5-Disubstituted-1,3,4-oxadiazole (Ox-6f) | Carrageenan-induced rat paw edema | 10 mg/kg | 79.83 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. Below are protocols for the key experiments cited in the evaluation of oxazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioactivity screening and a key signaling pathway often modulated by anti-inflammatory and anticancer compounds.
References
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Oxazole Esters in Synthetic Chemistry: The Utility of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step in the design and execution of efficient synthetic routes. Among the vast array of heterocyclic compounds, oxazole esters, particularly Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, have emerged as versatile intermediates. This guide provides an objective comparison of the synthetic utility of this compound against other oxazole esters, supported by experimental data, to inform the strategic selection of these valuable synthetic precursors.
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The ester functionality at the 4-position of the oxazole ring provides a convenient handle for a variety of chemical transformations, most notably in cycloaddition reactions for the construction of more complex heterocyclic systems, such as pyridines. This guide will focus on the comparative performance of this compound in such reactions.
The Diels-Alder Reaction: A Key Application for Pyridine Synthesis
A significant application of oxazole esters is their participation as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful transformation allows for the construction of pyridine rings, which are core structures in many pharmaceuticals, including Vitamin B6 (pyridoxine). The reaction typically involves the cycloaddition of an oxazole with a dienophile, followed by a retro-Diels-Alder reaction that results in the formation of the pyridine ring.
The choice of the ester group on the oxazole can influence the reactivity and yield of the Diels-Alder reaction. While extensive head-to-head comparative studies are not abundant in the literature, existing data allows for an assessment of the utility of different oxazole esters.
Comparative Performance in Pyridine Synthesis
The synthesis of pyridoxine and its derivatives serves as an excellent case study for comparing the utility of different oxazole esters. The general scheme involves the reaction of an oxazole-4-carboxylate with a suitable dienophile.
Table 1: Comparison of Oxazole Esters in the Synthesis of Pyridine Derivatives via Diels-Alder Reaction
| Oxazole Ester Entry | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Diethyl maleate | Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | Neat, 110 °C, 3 h | 65 (endo/exo mixture) | [1] |
| Methyl 2,5-disubstituted-oxazole-4-carboxylate | Various | Substituted Pyridines | DBU, acetonitrile | High | [2] |
Note: Direct comparative yield data for the same reaction under identical conditions for different esters is limited. The yields presented are from different studies and may not be directly comparable but offer an indication of the utility of the respective esters.
The data suggests that both ethyl and methyl esters of 2,5-disubstituted oxazole-4-carboxylates are effective in Diels-Alder reactions for the synthesis of substituted pyridines, often providing good to high yields. The choice between an ethyl and a methyl ester may often be dictated by the specific requirements of the subsequent synthetic steps, such as selective hydrolysis or other transformations where the nature of the ester group can play a role.
Experimental Protocols
To provide a practical context, detailed methodologies for key experiments are outlined below.
General Procedure for the Diels-Alder Reaction of Oxazole Esters with Dienophiles
Synthesis of Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
A mixture of 5-ethoxy-4-methyloxazole (1 equivalent) and diethyl maleate (2 equivalents) is heated neat in a round-bottom flask under an inert atmosphere (e.g., argon) in an oil bath at 110 °C for 3 hours.[1] After cooling, the crude reaction mixture containing the endo and exo Diels-Alder adducts is purified by chromatography on silica gel to afford the desired product.
Logical Workflow for Oxazole Ester Utilization in Synthesis
The following diagram illustrates a typical workflow for the application of oxazole esters in the synthesis of pyridine-based target molecules.
Signaling Pathways of Bioactive Molecules Derived from Oxazole Esters
While this compound is primarily a synthetic intermediate, the pyridine derivatives synthesized from it can have significant biological activity. For instance, Pyridoxine (Vitamin B6), in its active form pyridoxal 5'-phosphate, is a cofactor in many enzymatic reactions involved in amino acid metabolism.
Conclusion
This compound stands as a valuable and efficient building block in synthetic organic chemistry. Its utility, particularly in the construction of polysubstituted pyridine rings via the Diels-Alder reaction, is well-established. While direct, extensive comparative studies with other oxazole esters are somewhat limited, the available evidence suggests that it performs comparably to other common esters like its methyl counterpart. The selection of a specific ester will likely depend on the broader context of the synthetic strategy, including considerations for subsequent transformations and the desired properties of the final product. The robust nature of the oxazole-based Diels-Alder reaction ensures that this compound and its analogues will continue to be important tools for the synthesis of complex and biologically relevant molecules.
References
"comparative study of synthesis methods for substituted oxazoles"
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. The synthesis of substituted oxazoles is, therefore, a subject of enduring interest in organic chemistry. This guide provides a comparative analysis of three classical and widely adopted methods for oxazole synthesis: the Robinson-Gabriel Synthesis, the Van Leusen Reaction, and the Fischer Oxazole Synthesis. We present a quantitative comparison of their performance, detailed experimental protocols for key examples, and visual representations of their reaction workflows to aid researchers in selecting the most suitable method for their synthetic endeavors.
At a Glance: Performance Comparison of Key Synthesis Methods
The selection of a synthetic route to substituted oxazoles is often dictated by factors such as the desired substitution pattern, functional group tolerance, and desired reaction conditions. The following table summarizes the key performance indicators of the three major synthetic strategies discussed herein.
| Synthesis Method | General Substrates | Reagents/Catalyst | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA | High temperature | Moderate to Good | Utilizes readily available starting materials; well-established method. | Often requires harsh conditions, limiting functional group tolerance.[1] |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Employs mild reaction conditions, exhibits good functional group tolerance, and has one-pot variations.[1] | Requires stoichiometric use of TosMIC and may be prone to side reactions.[1] |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | A classic method suitable for specific substitution patterns.[1] | Necessitates stringent anhydrous conditions and is limited to certain substrate classes.[1] |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic method, complete with a representative experimental protocol and quantitative data for a range of substrates.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust and long-standing method for the preparation of oxazoles through the cyclodehydration of α-acylamino ketones.[2][3] The reaction is typically promoted by strong acids. A modern variation involves a one-pot Friedel-Crafts acylation followed by the Robinson-Gabriel cyclization.[4]
Quantitative Data Summary: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis[4]
| Entry | Aromatic Substrate | R¹ | R² | Product | Yield (%) |
| 1 | Benzene | H | Ph | 2,5-Diphenyloxazole | 75 |
| 2 | Toluene | H | Ph | 2-Phenyl-5-(p-tolyl)oxazole | 78 |
| 3 | Anisole | H | Ph | 5-(4-Methoxyphenyl)-2-phenyloxazole | 85 |
| 4 | Benzene | Me | Ph | 4-Methyl-2,5-diphenyloxazole | 72 |
| 5 | Toluene | Me | Ph | 4-Methyl-2-phenyl-5-(p-tolyl)oxazole | 76 |
Experimental Protocol: Synthesis of 4-Methyl-2,5-diphenyloxazole[4]
Materials:
-
2-Benzamido-1-phenylpropan-1-one (1.0 eq)
-
Aluminum chloride (AlCl₃) (3.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (10.0 eq)
-
Benzene (solvent)
Procedure:
-
To a solution of 2-benzamido-1-phenylpropan-1-one in dry benzene, add aluminum chloride in portions at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add trifluoromethanesulfonic acid dropwise at 0 °C.
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methyl-2,5-diphenyloxazole.
Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel Synthesis.
Van Leusen Reaction
The Van Leusen reaction is a highly versatile and popular method for synthesizing 5-substituted or 4,5-disubstituted oxazoles.[5] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[6] This reaction is known for its mild conditions and broad substrate scope.[5]
Quantitative Data Summary: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid [bmim]Br[7]
| Entry | Aliphatic Halide (R¹-X) | Aldehyde (R²) | Product | Yield (%) |
| 1 | C₂H₅Br | C₆H₅CHO | 4-Ethyl-5-phenyloxazole | 92 |
| 2 | n-C₄H₉Br | C₆H₅CHO | 4-Butyl-5-phenyloxazole | 90 |
| 3 | C₂H₅Br | 4-ClC₆H₄CHO | 5-(4-Chlorophenyl)-4-ethyloxazole | 95 |
| 4 | n-C₄H₉Br | 4-ClC₆H₄CHO | 4-Butyl-5-(4-chlorophenyl)oxazole | 93 |
| 5 | C₂H₅Br | 4-CH₃OC₆H₄CHO | 4-Ethyl-5-(4-methoxyphenyl)oxazole | 88 |
Experimental Protocol: One-Pot Synthesis of 4-Ethyl-5-phenyloxazole in [bmim]Br[7]
Materials:
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1-Bromobutane-2-yl-benzene ([bmim]Br) (2.5 mL)
-
Ethyl bromide (1.5 mmol)
-
Benzaldehyde (1.2 mmol)
Procedure:
-
To a mixture of TosMIC and potassium carbonate in [bmim]Br, add ethyl bromide.
-
Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction by TLC until TosMIC is consumed.
-
Add benzaldehyde to the reaction mixture.
-
Continue stirring at room temperature for approximately 10 hours.
-
Upon completion, pour the reaction mixture into water (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-ethyl-5-phenyloxazole.
Van Leusen Reaction Logical Pathway
Caption: Logical pathway of the Van Leusen Reaction.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classical method for the preparation of 2,5-disubstituted oxazoles from an aldehyde cyanohydrin and another aldehyde in the presence of anhydrous hydrogen chloride.[7] While it is a venerable method, its application in modern synthesis is somewhat limited by the need for strictly anhydrous conditions and the availability of milder alternatives.
Quantitative Data Summary
Specific quantitative data for a broad range of substrates under consistent conditions for the Fischer oxazole synthesis is not as readily available in recent literature compared to other methods. Yields are generally reported as moderate to good, but are highly dependent on the specific aromatic aldehydes and cyanohydrins used.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole[8]
Materials:
-
Mandelonitrile (benzaldehyde cyanohydrin) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous diethyl ether (solvent)
-
Dry hydrogen chloride gas
Procedure:
-
Dissolve mandelonitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight, during which the oxazole hydrochloride precipitates.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether.
-
To obtain the free base, treat the hydrochloride salt with a weak base such as aqueous sodium bicarbonate solution.
-
Extract the 2,5-diphenyloxazole with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Fischer Oxazole Synthesis Experimental Workflow
Caption: Experimental workflow for the Fischer Oxazole Synthesis.
Conclusion
The synthesis of substituted oxazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The Robinson-Gabriel synthesis is a powerful tool when starting from α-acylamino ketones, though its often harsh conditions can be a drawback. The Van Leusen reaction offers a milder and more versatile alternative, particularly for the synthesis of 5- and 4,5-disubstituted oxazoles. The Fischer oxazole synthesis, while a classic, remains relevant for the preparation of certain 2,5-disubstituted oxazoles but requires careful control of reaction conditions. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction scale and conditions. Modern variations, including metal-catalyzed and microwave-assisted methods, continue to expand the synthetic chemist's toolbox for accessing this important class of heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
"in vitro testing of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate analogs"
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides an objective comparison of the in vitro performance of various classes of oxazole analogs, supported by experimental data and detailed methodologies. The focus is on anticancer, antimicrobial, and T-type calcium channel blocking activities, offering a resource for the evaluation and development of novel oxazole-based therapeutic agents.
Anticancer Activity of Oxazole Analogs
A significant area of research for oxazole derivatives has been in oncology.[1] These compounds have been investigated for their cytotoxic effects against various cancer cell lines and their ability to interfere with specific molecular targets involved in cancer progression, such as tubulin polymerization.[1]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various oxazole analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented to compare the potency of these compounds.
| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference Compound(s) | Reference IC50 / GI50 (µM) | Source |
| Oxazolo[5,4-d]pyrimidines | Derivatives 3a–j | HT29 (Colon Adenocarcinoma) | 58.44 - 224.32 | 5-Fluorouracil, Cisplatin | 381.16, 47.17 | [2] |
| 1,3-Oxazole Sulfonamides | Halogenated aniline derivatives | NCI-60 Panel (various) | Low µM to nM ranges | - | - | |
| 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-1,3-oxazoles | 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | NCI-60 Panel (various) | Not specified, but most sensitive compound | - | - | [3] |
| 1,3,4-Oxadiazole Thioethers | Derivative 37 | HepG2 (Hepatocellular Carcinoma) | 0.7 ± 0.2 | 5-Fluorouracil, Raltitrexed | 21.9 ± 1.4, 1.3 ± 0.2 | [4] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test oxazole analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
This assay is used to identify compounds that interfere with the assembly of microtubules, a critical process in cell division.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a buffer solution.
-
Compound Incubation: Incubate the reaction mixture with various concentrations of the test oxazole analogs or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Kinetic Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of tubulin polymerization compared to the control.
Signaling and Experimental Workflow Diagrams
Antimicrobial Activity of Oxazole Analogs
Certain oxazole derivatives have demonstrated potential as antimicrobial agents. Their efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) against various strains of bacteria and fungi.
Comparative Antimicrobial Data
The following table presents the in vitro antimicrobial activity of a series of oxazole-containing compounds.
| Compound Class | Specific Analog(s) | Microorganism(s) | Inhibition (%) at 100 mg/L | Source |
| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Compounds I-1 to I-5 | Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, Fusarium oxysporum | 32 - 58 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the test oxazole analogs in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
T-type Calcium Channel Blocking Activity
Some oxazole derivatives have been identified as blockers of T-type calcium channels, which are therapeutic targets for cardiovascular diseases and neuropathic pain.[8]
Comparative T-type Calcium Channel Blocking Data
The following table shows the inhibitory activity of an oxazole derivative against the α1G (CaV3.1) T-type calcium channel.
| Compound Class | Specific Analog(s) | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Oxazole derivatives with arylpiperazinylalkylamines | Compound 10-35 | α1G (CaV3.1) T-type calcium channel | 0.65 | Mibefradil | Comparable | [8] |
Experimental Protocol: Fluorescence-Based T-type Calcium Channel Assay
This is a cell-based assay to screen for inhibitors of T-type calcium channels.
Principle: Cells expressing T-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane opens the channels, leading to an influx of calcium and an increase in fluorescence. Channel blockers will inhibit this fluorescence increase.
Procedure:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the desired T-type calcium channel subtype.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Compound Addition: Add the test oxazole analogs at various concentrations to the cells.
-
Depolarization: Induce membrane depolarization using a high concentration of potassium chloride (KCl) to activate the T-type calcium channels.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: Calculate the percentage of inhibition of the calcium influx for each compound concentration and determine the IC50 value.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2,5-Disubstituted 1,3-Oxazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The substitution pattern on the oxazole ring plays a crucial role in determining the pharmacological profile of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5-disubstituted 1,3-oxazole derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is compiled from various studies to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The biological activity of 2,5-disubstituted oxazole derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on their potency.
Table 1: Anticancer Activity of 2,5-Disubstituted Oxazole Derivatives
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 5) | Target Cell Line | IC50 (µM) | Reference |
| 1 | Methyl | 4-(methoxyphenyl) | MCF-7 | 5.897 | [1] |
| 2 | Methyl | 4-(chlorophenyl) | MCF-7 | 15.708 | [1] |
| 3 | Methyl | 4-(fluorophenyl) | MCF-7 | 15.063 | [1] |
| 4a | Naphthyl | 4-(dimethylaminophenyl) | MCF-7 | 2.13 | [1] |
| Compound 31 | 2',3'-dimethoxyphenyl | 2''-hydroxyphenyl | P. falciparum 3D7 | 3.38 - 12.65 | [2] |
| Compound 31 | 2',3'-dimethoxyphenyl | 2''-hydroxyphenyl | P. falciparum K1 | 1.27 - 6.19 | [2] |
| Compound 32 | 2',3'-dimethoxyphenyl | 2''-benzyloxyphenyl | P. falciparum 3D7 | 3.38 - 12.65 | [2] |
| Compound 32 | 2',3'-dimethoxyphenyl | 2''-benzyloxyphenyl | P. falciparum K1 | 1.27 - 6.19 | [2] |
| 10f | (structure not detailed) | (structure not detailed) | PC-3 | 0.016 | [3] |
| 10f | (structure not detailed) | (structure not detailed) | HepG2 | 0.13 | [3] |
| 10f | (structure not detailed) | (structure not detailed) | MCF-7 | 5.37 | [3] |
Table 2: Antimicrobial Activity of 2,5-Disubstituted Oxazole Derivatives
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 5) | Microorganism | MIC (µg/mL) | Reference |
| 8 | (structure not detailed) | (structure not detailed) | S. aureus | Not specified | [4] |
| 8 | (structure not detailed) | (structure not detailed) | E. coli | Not specified | [4] |
| 8 | (structure not detailed) | (structure not detailed) | P. aeruginosa | Not specified | [4] |
| 8 | (structure not detailed) | (structure not detailed) | C. albicans | Not specified | [4] |
| 13a | (structure not detailed) | (structure not detailed) | E. coli | Good activity | [4] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate evaluation of the biological activity of novel compounds. Below are the protocols for key experiments cited in the assessment of 2,5-disubstituted oxazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Addition: Prepare serial dilutions of the test oxazole derivatives in the culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[5]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vitro Antiplasmodial Activity Assay
This assay is used to determine the efficacy of compounds against Plasmodium falciparum.
-
Parasite Culture: Culture chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum in human red blood cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay: Add the diluted compounds to the parasite cultures and incubate.
-
Data Analysis: Measure parasite proliferation to determine the IC50 values.[2]
PIM-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of PIM-1 kinase, a protein involved in cancer development.
-
Assay Components: The assay is typically performed using a purified recombinant PIM-1 kinase enzyme, a substrate peptide, and ATP.
-
Reaction: The test compound is incubated with the kinase, substrate, and ATP. The kinase phosphorylates the substrate.
-
Detection: The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.
-
Data Analysis: The IC50 value is calculated, which represents the concentration of the compound required to inhibit 50% of the PIM-1 kinase activity.[3]
Signaling Pathways and Experimental Workflows
The biological effects of 2,5-disubstituted oxazole derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for drug development.
Tubulin Polymerization Inhibition Pathway
A significant mechanism of action for several anticancer 2,5-disubstituted oxazoles is the inhibition of tubulin polymerization.[5] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by 2,5-disubstituted oxazoles.
PIM-1 Kinase Signaling Pathway in Cancer
PIM-1 kinase is a proto-oncogene that plays a critical role in cell survival and proliferation in various cancers, including prostate cancer.[3] Its inhibition is a key therapeutic strategy.
Caption: PIM-1 kinase inhibition leading to apoptosis.
General Experimental Workflow for SAR Studies
The structure-activity relationship studies for novel chemical entities typically follow a systematic workflow from synthesis to biological evaluation.
Caption: A typical workflow for structure-activity relationship studies.
References
- 1. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiplasmodial efficacy of synthetic 2,5-diphenyloxazole analogs of compounds naturally derived from Oxytropis lanata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"benchmarking the performance of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in specific reactions"
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comparative performance analysis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in key chemical transformations, offering insights into its reactivity and potential advantages over alternative heterocyclic systems.
This compound is a versatile heterocyclic compound featuring a substituted oxazole core. The electron-donating methyl groups at positions 2 and 5, combined with the electron-withdrawing ethyl carboxylate at position 4, create a unique electronic profile that influences its reactivity in various organic reactions. This guide will focus on its performance in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Heck reactions, and in cycloaddition reactions like the Diels-Alder reaction. Where direct experimental data for the title compound is limited, closely related analogues will be used to provide a substantive comparison.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of oxazole derivatives in these reactions is of significant interest for the synthesis of complex molecules.
Comparison with Ethyl Thiazole-4-carboxylate:
| Feature | Ethyl Oxazole-4-carboxylate Derivatives | Ethyl Thiazole-4-carboxylate Derivatives |
| General Reactivity | The oxazole ring can be an effective participant in Suzuki-Miyaura couplings, particularly when activated. | Thiazoles are well-established substrates in palladium-catalyzed cross-coupling reactions. |
| Influence of Substituents | Electron-donating groups, such as the two methyl groups in the title compound, are expected to increase the electron density of the oxazole ring, potentially influencing the oxidative addition step. The ethyl carboxylate acts as an electron-withdrawing group, which can affect the overall reactivity. | The electronic nature of substituents on the thiazole ring significantly impacts reaction outcomes. |
Experimental Protocol: General Suzuki-Miyaura Coupling of Heterocyclic Carboxylates
The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of heterocyclic systems and can serve as a starting point for the reaction of this compound.
-
Materials:
-
Heterocyclic halide (e.g., a bromo- or iodo-substituted oxazole or thiazole) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
-
Procedure:
-
To a reaction vessel, add the heterocyclic halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Performance in Heck Coupling Reactions
The Heck reaction provides a valuable method for the arylation or vinylation of alkenes. The reactivity of electron-rich heterocycles in this transformation is an area of active research.
Comparison with Unsubstituted Oxazoles:
The presence of two methyl groups on the oxazole ring of this compound increases its electron density compared to an unsubstituted oxazole. This enhanced electron-donating character can influence the elementary steps of the Heck catalytic cycle.
| Reactant | Expected Reactivity in Heck Coupling |
| This compound | The electron-rich nature of the disubstituted oxazole ring may facilitate the oxidative addition of the palladium catalyst. However, steric hindrance from the methyl groups could also play a role. |
| Unsubstituted Ethyl Oxazole-4-carboxylate | Generally expected to be less reactive than the dimethyl-substituted counterpart due to lower electron density. |
Experimental Protocol: General Heck Coupling of Heterocycles with Styrene
This generalized protocol can be adapted for the Heck coupling of this compound with styrene.
-
Materials:
-
Halo-oxazole (1.0 eq)
-
Styrene (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5 - 2.5 eq)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
-
Procedure:
-
In a reaction flask, dissolve the halo-oxazole, palladium catalyst, and phosphine ligand in the solvent.
-
Add the base and styrene to the mixture.
-
Degas the solution and heat under an inert atmosphere to the desired temperature (typically 100-140 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Performance in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The diene character of the oxazole ring allows it to participate in [4+2] cycloadditions, typically with electron-deficient dienophiles.
Comparison with Furan Derivatives:
Furan is a classic diene in Diels-Alder reactions. Comparing the reactivity of the substituted oxazole with furan provides a useful benchmark.
| Diene | Reactivity in Diels-Alder Reactions |
| This compound | The electron-donating methyl groups are expected to increase the HOMO energy of the oxazole, potentially enhancing its reactivity towards electron-deficient dienophiles. The electron-withdrawing carboxylate may have a counteracting effect. |
| 2,5-Dimethylfuran | A highly reactive diene due to the strong electron-donating effect of the two methyl groups, readily undergoing cycloaddition with various dienophiles. |
Experimental Protocol: General Diels-Alder Reaction of Oxazoles
The following is a general procedure for the Diels-Alder reaction of an oxazole with an electron-deficient dienophile like N-phenylmaleimide.
-
Materials:
-
Oxazole derivative (1.0 eq)
-
Dienophile (e.g., N-phenylmaleimide, 1.0 - 1.2 eq)
-
Solvent (e.g., Toluene, Xylene, or neat)
-
-
Procedure:
-
Dissolve the oxazole derivative and the dienophile in the chosen solvent in a sealed reaction vessel.
-
Heat the mixture to the required temperature (can range from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the formation of the cycloadduct by TLC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
-
Conclusion
This compound presents itself as a promising building block for organic synthesis. Its unique substitution pattern suggests a nuanced reactivity profile. While direct, extensive comparative data remains somewhat elusive in the current literature, the foundational principles of organic chemistry and the available data on related structures allow for informed predictions of its performance. The electron-rich nature imparted by the methyl groups is expected to enhance its utility in palladium-catalyzed cross-coupling and Diels-Alder reactions, potentially offering advantages in terms of reaction rates and yields over less substituted or electronically different heterocyclic systems. Further experimental investigation is warranted to fully elucidate the comparative performance of this versatile molecule.
"cytotoxicity assays for novel compounds derived from Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate"
A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Oxazole Derivatives
For scientists and drug development professionals engaged in the discovery of new therapeutic agents, particularly those derived from scaffolds such as Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, the accurate assessment of a compound's cytotoxicity is a critical early step. This guide provides an objective comparison of commonly employed cytotoxicity assays, supported by experimental data on oxazole derivatives, to aid researchers in selecting the most appropriate methods for their screening campaigns.
The evaluation of cytotoxicity is fundamental to identifying compounds with potential as anticancer agents or, conversely, to flag those with undesirable toxicity for other therapeutic applications. A variety of in vitro assays are available, each with distinct principles, advantages, and limitations. The choice of assay can significantly influence the interpretation of a compound's biological activity.
Comparison of Common Cytotoxicity Assays
The selection of a suitable cytotoxicity assay depends on several factors, including the compound's mechanism of action, the experimental throughput required, and the specific information sought (e.g., cell viability, membrane integrity, or metabolic activity). Below is a comparative summary of widely used cytotoxicity assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells. | - Well-established and widely used.- Inexpensive.- Suitable for high-throughput screening. | - Requires a solubilization step for the formazan crystals.- Can be affected by compounds that interfere with mitochondrial respiration.- Indirect measure of cell viability. |
| LDH (Lactate Dehydrogenase) Release | Measures the integrity of the plasma membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[1] | - Directly measures cell death.- Non-destructive to the remaining viable cells.- The supernatant can be used for other assays. | - Less sensitive than metabolic assays for early signs of cytotoxicity.- Can be affected by serum components in the culture medium.[2] |
| Resazurin (alamarBlue®) | Measures metabolic activity. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by viable cells. | - Non-toxic to cells, allowing for continuous monitoring.- Highly sensitive.- Simple "add-and-read" protocol. | - Can be sensitive to changes in the cellular redox environment not directly related to viability.- Signal can be influenced by pH. |
| ATP (Adenosine Triphosphate) Assay (e.g., CellTiter-Glo®) | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay uses luciferase to generate a luminescent signal proportional to the amount of ATP.[3][4] | - Highly sensitive and rapid.- Good linearity and wide dynamic range.- Suitable for high-throughput screening. | - More expensive than colorimetric assays.- Requires a luminometer for detection.- ATP levels can fluctuate with changes in metabolic state. |
Cytotoxicity Data for Novel Oxazole and Oxadiazole Derivatives
The following table summarizes the cytotoxic activity of various oxazole and oxadiazole derivatives against different human cancer cell lines, as determined by the MTT assay. This data provides a reference for the potential efficacy of this class of compounds.
| Compound Class | Specific Derivative | Cell Line | IC₅₀ (µM) |
| 1,3,4-Oxadiazole | Compound 5 (with furyl ring) | U87 (Glioblastoma) | 35.1[5] |
| 1,3,4-Oxadiazole | Compound 5 (with furyl ring) | T98G (Glioblastoma) | 34.4[5] |
| 1,3,4-Oxadiazole | Compound 5 (with furyl ring) | LN229 (Glioblastoma) | 37.9[5] |
| 1,3,4-Oxadiazole | Compound 8 | HepG2 (Liver Cancer) | 1.2 ± 0.2[6] |
| 1,3,4-Oxadiazole | Compound 9 | HepG2 (Liver Cancer) | 0.8 ± 0.2[6] |
| 1,3-Oxazole Sulfonamide | Compound 16 | Leukemia (average) | ~0.0488 |
| 2,5-Disubstituted Oxazole-4-Carboxylic Acid | Mixture of Macrooxazoles B and D | Various Cancer Cell Lines | ~23 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are protocols for the MTT and LDH assays, which are commonly used for the initial screening of novel compounds.
MTT Assay Protocol
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel oxazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Establish Controls: Prepare wells for three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Visualizing Experimental and Biological Pathways
Diagrams are invaluable tools for illustrating complex workflows and biological processes. The following sections provide Graphviz DOT scripts to generate such diagrams.
Experimental Workflow for Cytotoxicity Screening
This workflow outlines a comprehensive approach to evaluating the cytotoxic potential of novel compounds, from initial screening to mechanistic investigation.
Caption: A workflow for screening and characterizing the cytotoxicity of novel compounds.
Apoptosis Signaling Pathways
Understanding the molecular pathways leading to cell death is crucial for characterizing the mechanism of action of a cytotoxic compound. Apoptosis, or programmed cell death, is a common outcome and is primarily regulated by the intrinsic and extrinsic pathways.
Caption: The intrinsic and extrinsic pathways of apoptosis leading to programmed cell death.
References
- 1. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Structural Confirmation of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. It details experimental protocols and presents spectroscopic data to aid in the confirmation of its reaction products. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel oxazole derivatives.
Introduction
This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a prevalent structural motif in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The precise substitution pattern on the oxazole core is critical for its biological function, making reliable synthetic methods and unambiguous structural confirmation paramount in drug discovery and development. This guide focuses on the well-established Robinson-Gabriel synthesis as a primary route to this target molecule and provides the necessary data for comparison with potential alternative methods.
Synthetic Pathway Overview: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles. The core of this reaction is the cyclodehydration of an α-acylaminoketone. For the synthesis of this compound, the key intermediate is ethyl 2-acetamido-3-oxobutanoate. This intermediate is typically prepared by the acylation of the corresponding aminoketone. The subsequent acid-catalyzed cyclization and dehydration of this intermediate directly yields the desired oxazole.
Safety Operating Guide
Proper Disposal of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Key Data
Based on available data for similar compounds, Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate is classified as a combustible solid.[1] Prudent practice dictates that it should also be considered potentially irritating to the skin and eyes, and toxic to aquatic life. All waste containing this compound must be treated as hazardous waste.[2]
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO₃ | Sigma-Aldrich |
| Molecular Weight | 169.18 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[1] |
| Known Hazards | Combustible Solid. Assumed skin/eye irritant and aquatic toxin based on related compounds. | General Chemical Safety Principles |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure:
-
Hand Protection : Nitrile gloves are recommended. For extensive handling, consider wearing two pairs.[3][4]
-
Eye Protection : ANSI-approved safety glasses or chemical splash goggles are required.[3][4]
-
Skin and Body Protection : A flame-resistant lab coat, buttoned to its full length, must be worn. Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[3][4]
Step-by-Step Disposal Protocol
This protocol provides a clear, step-by-step process for the safe disposal of this compound.
1. Waste Collection and Segregation:
- Collect all waste contaminated with this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment, in a designated hazardous waste container.
- Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition.
2. Labeling of Hazardous Waste:
- Clearly label the hazardous waste container with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- Associated hazards (e.g., "Combustible Solid," "Irritant," "Marine Pollutant")
- The date the waste was first added to the container.
- The name and contact information of the responsible researcher or laboratory.
3. Storage of Hazardous Waste:
- Store the sealed hazardous waste container in a designated satellite accumulation area.
- This area must be well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.[3][5]
- Store in secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Final Disposal:
- Do not dispose of this chemical or its containers in the standard trash or down the drain.[2]
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for hazardous waste disposal.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate action is necessary.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Contain: For a solid spill, carefully sweep or scoop the material, avoiding dust generation. Use non-sparking tools.[5]
-
Collect: Place the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
For Immediate Implementation: This document provides essential safety and logistical information for the handling of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (CAS No. 23000-15-9). Researchers, scientists, and drug development professionals should review and implement these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. Closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for aerosol generation or if working in a poorly ventilated space. | Minimizes the risk of inhalation. |
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is crucial for minimizing risks associated with this compound.
Experimental Workflow
Step-by-Step Handling and Storage Procedures
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary materials and equipment before handling the chemical.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Minimize the quantity of material handled at any one time.
-
Use tools and equipment that are clean and dry.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
This compound is classified under Storage Class Code 11, indicating it is a combustible solid.
-
Store away from incompatible materials and sources of ignition.
-
Emergency and Disposal Plans
A clear and concise plan for emergencies and waste disposal is mandatory for a safe laboratory environment.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. |
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and any associated hazard warnings.
-
-
Disposal:
-
Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
